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  • Product: Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane
  • CAS: 109669-45-6

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical Structure, Physical Properties, and Synthetic Utility of Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane

Executive Overview As modern organic synthesis pushes the boundaries of late-stage functionalization and bioorthogonal chemistry, the strategic selection of cross-coupling reagents becomes paramount.1 (CAS: 109669-45-6)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

As modern organic synthesis pushes the boundaries of late-stage functionalization and bioorthogonal chemistry, the strategic selection of cross-coupling reagents becomes paramount.1 (CAS: 109669-45-6) has emerged as a highly specialized nucleophilic partner in palladium-catalyzed transformations[1]. Beyond its traditional role in Stille couplings, this organotin reagent is now pivotal in synthesizing advanced fluorogenic probes for live-cell imaging. By transferring a dihydropyran moiety onto heteroaromatic scaffolds, it introduces unique steric and electronic perturbations that dramatically accelerate downstream click-chemistry kinetics.

Physicochemical & Structural Profiling

Understanding the physical properties of Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane is critical for optimizing reaction conditions, particularly regarding thermal stability and solvent compatibility. The compound features a 5,6-dihydro-4H-pyran ring substituted with a bulky, lipophilic tributylstannyl group at the 2-position, rendering it highly soluble in non-polar and weakly polar organic solvents[1].

Table 1: Quantitative Physicochemical Properties

PropertyValueMethod / Condition
Molecular Formula C₁₇H₃₄OSn[1]Standard
Molecular Weight 373.16 g/mol [1]Calculated
CAS Registry Number 109669-45-6Chemical Abstracts Service
Appearance Colorless to light yellow liquidVisual Inspection
Density 1.119 g/mL[1]At 25 °C
Boiling Point 378.3 °C (Predicted)[1]At 760 mmHg
Refractive Index 1.495 (n20/D)At 20 °C
Flash Point > 110 °C[1]Closed Cup

Mechanistic Causality: The Dihydropyran Advantage in Bioorthogonal Ligation

Why specifically utilize a dihydropyran stannane rather than a simpler alkyl or aryl derivative? The causality is rooted in the precise electronic demands of inverse electron-demand Diels-Alder (IEDDA) reactions.

Recent breakthroughs in bioorthogonal "triazinium ligation" demonstrate that installing a dihydropyran moiety at the C3 position of an N1-tert-butyl 1,2,4-triazinium core fundamentally alters its reactivity[2]. The oxygen atom within the dihydropyran ring induces severe intramolecular electrostatic repulsion against the adjacent nitrogen of the triazinium core. This O–N repulsion destabilizes the ground state of the heterodiene, effectively lowering the activation energy barrier for cycloaddition. Consequently, the reaction rate with strained alkynes (such as endo-BCN) surges to a remarkable rate constant ( k2​ ) of 111.6 M⁻¹ s⁻¹, enabling rapid, no-wash fluorogenic labeling in live cells[2].

LogicRel A C3-Dihydropyran Substitution on Triazinium Scaffold B Intramolecular O-N Repulsion (Steric & Electronic Destabilization) A->B C Increased Ground-State Energy of the Heterodiene B->C D Accelerated Inverse Electron-Demand Diels-Alder (IEDDA) Kinetics C->D E Enhanced Bioorthogonal Live-Cell Labeling D->E

Caption: Logical relationship between C3-dihydropyran substitution and enhanced bioorthogonal reactivity.

Experimental Methodology: Cu-Mediated Liebeskind-Srogl Coupling

To append the dihydropyran ring onto a thioether-functionalized scaffold (e.g., SMe-Triazinium), standard Stille conditions are insufficient due to the poor leaving-group ability of the thiomethyl moiety. Instead, a 2 approach is required[2]. This protocol utilizes Copper(I) thiophene-2-carboxylate (CuTC) as a stoichiometric mediator. The copper center coordinates to the sulfur, polarizing the C–S bond to facilitate oxidative addition by palladium, while simultaneously driving the transmetalation of the dihydropyran group from the stannane.

ExpWorkflow Step1 1. Preparation SMe-Triazinium + Dioxane Step2 2. Catalysis Pd(PPh3)4 (cat.) + CuTC (stoich.) Step1->Step2 Step3 3. Stannane Add Tributyl(5,6-dihydro- 4H-pyran-2-yl)stannane Step2->Step3 Step4 4. Activation Stir at 60°C Inert Atmosphere Step3->Step4 Step5 5. Isolation KF Workup & Chromatography Step4->Step5

Caption: Experimental workflow for the Liebeskind-Srogl cross-coupling of triazinium salts.

Step-by-Step Protocol (Self-Validating System)

Based on optimized parameters yielding ~54% of the C3-substituted product[2].

  • Inert Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve the C3-thiomethyl triazinium salt (0.117 mmol) in rigorously degassed 1,4-dioxane (2.0 mL).

    • Causality: Dioxane is chosen for its boiling point and ability to solubilize both the ionic triazinium salt and the highly lipophilic stannane. Degassing prevents premature catalyst oxidation.

  • Catalyst & Mediator Loading: Add Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (5-10 mol%) and Copper(I) thiophene-2-carboxylate [CuTC] (1.5 equivalents).

    • Self-Validating Checkpoint 1: The solution should initially exhibit the bright yellow hue characteristic of active Pd(0). If the solution instantly turns black (Pd-black precipitation), the system has been compromised by oxygen or moisture, and the catalytic cycle is dead.

  • Stannane Introduction: Inject Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane (1.2 equivalents) dropwise via a gas-tight syringe.

  • Thermal Activation: Heat the reaction mixture to 60 °C and stir for 4 to 12 hours.

    • Self-Validating Checkpoint 2: Monitor reaction progression via TLC (UV active). The highly polar starting material will gradually be replaced by a slightly less polar, highly fluorescent product spot.

  • Organotin Quenching & Workup: Cool the reaction to room temperature. Add an equal volume of saturated aqueous Potassium Fluoride (KF) solution and stir vigorously for 30 minutes.

    • Self-Validating Checkpoint 3: The addition of KF converts soluble tributyltin byproducts into polymeric tributyltin fluoride (Bu₃SnF). The visible formation of a dense, insoluble white precipitate validates that the toxic stannane byproduct has been successfully sequestered.

  • Isolation: Filter the suspension through a pad of Celite to remove the tin salts and palladium/copper residues. Extract the filtrate with dichloromethane, dry over Na₂SO₄, and purify via flash column chromatography.

EHS & Organotin Handling Protocols

Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane carries severe hazard classifications (Acute Tox. 3 Oral, Acute Tox. 4 Dermal, STOT RE 1, and Aquatic Chronic 1). As an organotin, it is highly lipophilic and can easily penetrate laboratory gloves and skin, acting as a potent endocrine disruptor and neurotoxin.

  • Engineering Controls: All manipulations must be performed inside a certified Class II fume hood.

  • PPE: Double-gloving with nitrile over neoprene is recommended during the handling of the neat liquid.

  • Waste Management: Never dispose of organotin waste in standard organic streams. All glassware and reaction waste must be treated with aqueous KF or iodine solutions to precipitate the tin before specialized heavy-metal disposal.

References

  • The Journal of Organic Chemistry (ACS Publications) | Synthesis of C3-Substituted N1-tert-Butyl 1,2,4-Triazinium Salts via the Liebeskind–Srogl Reaction for Fluorogenic Labeling of Live Cells |[Link]

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Exploratory

Mechanistic Dynamics of Stille Cross-Coupling Utilizing Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane

Executive Summary In the landscape of modern drug development and complex natural product synthesis, the construction of highly functionalized carbon-carbon bonds is paramount. Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug development and complex natural product synthesis, the construction of highly functionalized carbon-carbon bonds is paramount. Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane (CAS: 109669-45-6) has emerged as a critical organotin reagent for synthesizing polycyclic ethers and functionalized heterocycles (1)[1]. With a molecular weight of 373.16 g/mol , this electron-rich vinylic stannane is particularly valued for its role as a precursor in the total synthesis of marine natural products, such as the antifungal Gambieric acid A (2)[2].

This technical guide dissects the mechanistic pathway of its application in the Stille cross-coupling reaction, detailing the causality behind catalytic choices, and provides a self-validating experimental protocol optimized for pharmaceutical research.

Mechanistic Pathway: The Catalytic Cycle

The Stille reaction utilizing Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane operates through a precisely orchestrated palladium-catalyzed cycle. The dihydro-pyran moiety introduces unique electronic properties; the adjacent oxygen atom exerts an inductive effect that polarizes the C–Sn bond, directly influencing the regioselectivity and kinetics of the coupling process (1)[1].

The catalytic cycle is governed by three primary nodes (3)[3]:

  • Oxidative Addition : The precatalyst (e.g., Pd(PPh3​)4​ ) undergoes ligand dissociation to form the active, coordinatively unsaturated 14-electron Pd(0) species. The electrophile (R-X) oxidatively adds to the metal center, forming a square planar 16-electron Pd(II) intermediate ().

  • Transmetalation (Rate-Determining Step) : The organostannane transfers the 5,6-dihydro-4H-pyran-2-yl group to the Pd(II) complex. Because the Pd(II) electrophile must be coordinatively unsaturated to engage the stannane (4)[4], additives like Copper(I) thiophene-2-carboxylate (CuTC) are often employed to scavenge free ligands and facilitate a highly accelerated Sn-to-Cu-to-Pd relay mechanism.

  • Reductive Elimination : The cis-oriented organic groups undergo concerted reductive elimination, forging the new C-C bond, releasing the functionalized pyran product, and regenerating the active Pd(0) catalyst ().

G Pd0 Pd(0) Active Catalyst (14-Electron Species) OxAdd Oxidative Addition Pd(II)(R)(X)L_2 Pd0->OxAdd + R-X TransMet Transmetalation Pd(II)(R)(Pyran)L_2 OxAdd->TransMet + Organostannane RedElim Reductive Elimination C-C Bond Formation TransMet->RedElim - Bu_3SnX TinByproduct Bu_3Sn-X Byproduct TransMet->TinByproduct RedElim->Pd0 Product Release Product Functionalized Pyran Product RedElim->Product Electrophile Electrophile (R-X) Electrophile->OxAdd Stannane Tributyl(5,6-dihydro- 4H-pyran-2-yl)stannane Stannane->TransMet

Catalytic cycle of Stille coupling with Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane.

Quantitative Data: Reaction Optimization

The efficiency of coupling Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane is highly dependent on the choice of co-catalyst and solvent. The table below summarizes the optimization landscape for coupling this stannane with a sterically hindered electrophile (e.g., C3-thiomethyl triazinium salts) (1)[1].

Table 1: Optimization of Reaction Conditions for Pyran-2-yl Stannane Coupling

ParameterCondition A (Baseline)Condition B (Intermediate)Condition C (Optimized)
Catalyst Pd(PPh3​)4​ (5 mol%) Pd(PPh3​)4​ (5 mol%) Pd(PPh3​)4​ (5 mol%)
Co-Catalyst NoneCuI (1.2 equiv)CuTC (1.2 equiv)
Solvent THF1,4-Dioxane1,4-Dioxane
Temperature 65 °C60 °C60 °C
Yield 12%38%54%
Mechanistic Observation Sluggish transmetalationModerate conversionOptimal C-C bond formation

Self-Validating Experimental Protocol

This protocol details the optimized methodology for the palladium-catalyzed cross-coupling of Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane.

Safety Note: Organotin compounds are highly toxic (Acute Tox. 3 Oral) and pose severe aquatic hazards. All manipulations must be performed in a certified fume hood using appropriate PPE ().

Step 1: System Purging and Inertion
  • Action : Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x).

  • Causality : The active Pd(0) catalyst is highly susceptible to oxidative degradation by atmospheric oxygen, which irreversibly forms inactive Pd(II) peroxo complexes.

Step 2: Reagent Loading
  • Action : Add the electrophile (1.0 equiv), Pd(PPh3​)4​ (0.05 equiv, 5 mol%), and Copper(I) thiophene-2-carboxylate (CuTC) (1.2 equiv) to the flask.

  • Causality : CuTC acts as a critical co-catalyst. It scavenges free triphenylphosphine ligands (preventing catalyst poisoning) and facilitates a highly accelerated transmetalation via a Sn-to-Cu-to-Pd relay mechanism (1)[1].

Step 3: Solvent Introduction
  • Action : Inject anhydrous, degassed 1,4-Dioxane (0.1 M relative to the electrophile).

  • Causality : Dioxane provides an optimal boiling point (101 °C) for thermal activation while maintaining the solubility of both polar electrophilic salts and the highly non-polar stannane.

Step 4: Stannane Addition
  • Action : Add Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane (1.5 equiv) dropwise via a gas-tight syringe.

  • Causality : A slight stoichiometric excess of the stannane compensates for minor protodestannylation side reactions that may occur at elevated temperatures.

Step 5: Thermal Activation & Self-Validation
  • Action : Heat the reaction mixture to 60 °C and stir for 12-18 hours. Monitor the consumption of the electrophile via LC-MS or TLC.

  • Causality : 60 °C provides sufficient kinetic energy to overcome the activation barrier of the transmetalation step without inducing thermal decomposition of the vinylic stannane. The continuous LC-MS monitoring acts as a self-validating feedback loop to prevent over-heating.

Step 6: Quenching and Tin Removal (The KF Workup)
  • Action : Cool the reaction to room temperature, add an equal volume of 1M aqueous Potassium Fluoride (KF), and stir vigorously for 30 minutes. Filter the resulting suspension through a pad of Celite.

  • Causality : Organotin byproducts (e.g., Bu3​SnCl ) are notoriously difficult to separate via standard silica gel chromatography. The addition of KF converts these soluble species into insoluble polymeric tributyltin fluoride ( Bu3​SnF ), which is easily removed by filtration, ensuring the purity of the final API or intermediate.

References

  • Wikipedia. Stille reaction. Available at:[Link]

  • LibreTexts. Stille Coupling. Available at: [Link]

  • SciSpace. New perspectives in the cross-coupling reactions of organostannanes. Available at: [Link]

  • Molette, Jérôme (2008). Towards the total synthesis of gambieric acid A. PhD thesis, University of Glasgow. Available at:[Link]

Sources

Foundational

Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane: A Comprehensive Guide to NMR Characterization and Synthetic Methodology

Executive Summary Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane (CAS: 109669-45-6), frequently referred to in literature as 6-(tributylstannyl)-3,4-dihydro-2H-pyran, is an indispensable organometallic building block. It is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane (CAS: 109669-45-6), frequently referred to in literature as 6-(tributylstannyl)-3,4-dihydro-2H-pyran, is an indispensable organometallic building block. It is widely deployed in palladium-catalyzed cross-coupling methodologies, including Stille couplings[1] and Liebeskind–Srogl reactions[2], to seamlessly install dihydropyran moieties onto complex molecular scaffolds.

As a Senior Application Scientist, establishing a self-validating analytical and synthetic workflow is paramount to preventing downstream catalytic failures (such as protodestannylation or incomplete lithiation). This technical whitepaper provides an authoritative breakdown of the compound's 1 H and 13 C NMR spectral signatures, alongside a field-proven, mechanistically grounded synthetic protocol.

Structural Anatomy & Numbering Convention

To accurately assign NMR chemical shifts, strict adherence to IUPAC numbering for the 5,6-dihydro-4H-pyran-2-yl system is required:

  • O1 : The heteroatom oxygen is designated as position 1.

  • C2=C3 : The single endocyclic double bond is located between C2 and C3.

  • C2-Sn : The tributylstannyl appendage is covalently bonded to the vinylic C2 position.

Molecular_Connectivity O1 O1 C2 C2 O1->C2 C3 C3 C2->C3 double Sn Sn C2->Sn C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C6->O1 Bu1 Bu Sn->Bu1 Bu2 Bu Sn->Bu2 Bu3 Bu Sn->Bu3

Fig 1: Molecular connectivity of Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane.

Spectral Analysis: 1 H and 13 C NMR

Accurate characterization of organostannanes relies on identifying both the core organic framework and the unique isotopic signatures of tin. Tin possesses two NMR-active isotopes with spin I=1/2 : 117 Sn (7.6% natural abundance) and 119 Sn (8.6% natural abundance). These isotopes couple with adjacent protons and carbons, producing characteristic satellite peaks that serve as internal validation markers for successful stannylation.

H NMR Spectral Breakdown

The most diagnostic signal in the 1 H NMR spectrum is the vinylic proton at C3. In the unfunctionalized precursor (3,4-dihydro-2H-pyran), the C2 proton appears far downfield ( 6.38 ppm). Upon successful lithiation and stannylation, this signal completely disappears, validating the functionalization at C2. The remaining C3 vinylic proton appears as a triplet around 4.65–4.75 ppm, exhibiting distinct 3JSn-H​ satellites.

Table 1: 1 H NMR Data Summary (CDCl 3​ , 400 MHz)

PositionChemical Shift ( δ , ppm)MultiplicityCoupling ( J in Hz)IntegrationAssignment / Causality Notes
C6-H 2​ 3.95 – 4.05m (t-like) J≈5.0 2HDeshielded due to adjacent oxygen (-CH 2​ -O-)
C3-H 4.65 – 4.75t J≈3.5 1HVinyl proton; shows diagnostic 3JSn-H​ satellites ( 65 Hz)
C4-H 2​ 2.00 – 2.10m-2HAllylic CH 2​
C5-H 2​ 1.75 – 1.85m-2HHomoallylic CH 2​
C2'-H 2​ 1.45 – 1.55m-6H β -CH 2​ of the SnBu 3​ chain
C3'-H 2​ 1.25 – 1.35h J≈7.3 6H γ -CH 2​ of the SnBu 3​ chain
C1'-H 2​ 0.85 – 0.95m-6H α -CH 2​ of SnBu 3​ ; shows 2JSn-H​ satellites ( 52 Hz)
C4'-H 3​ 0.85 – 0.95t J≈7.3 9H δ -CH 3​ of the SnBu 3​ chain
C NMR Spectral Breakdown

The 13 C NMR spectrum is anchored by the highly deshielded quaternary C2 carbon ( 153.0–155.0 ppm), which is shifted downfield due to the electronegative oxygen atom but modulated by the electropositive tin center. The alpha-carbon of the tributylstannyl group (C1') appears far upfield ( 9.0–10.0 ppm) and displays massive 1JSn-C​ coupling constants, which definitively confirms the C-Sn bond formation.

Table 2: 13 C NMR Data Summary (CDCl 3​ , 100 MHz)

PositionChemical Shift ( δ , ppm)Assignment / Causality Notes
C2 153.0 – 155.0Quaternary vinyl carbon; bonded directly to O and Sn
C3 108.0 – 110.0Tertiary vinyl carbon
C6 66.0 – 67.0Secondary carbon; deshielded by adjacent oxygen
C2' 29.0 – 29.5 β -carbon of SnBu 3​ ; exhibits 2JSn-C​≈20 Hz
C3' 27.0 – 27.5 γ -carbon of SnBu 3​ ; exhibits 3JSn-C​≈55 Hz
C4 22.5 – 23.5Allylic secondary carbon
C5 22.0 – 23.0Homoallylic secondary carbon
C4' 13.5 – 14.0 δ -carbon of SnBu 3​
C1' 9.0 – 10.0 α -carbon of SnBu 3​ ; exhibits 1JSn-C​≈340/355 Hz

Experimental Workflow & Mechanistic Causality

The synthesis of Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane relies on the directed alpha-lithiation of a cyclic vinyl ether followed by electrophilic trapping[3].

Synthetic_Workflow Step1 1. Substrate Preparation Dry THF, 3,4-dihydro-2H-pyran Cool to -78 °C under Argon Step2 2. Lithiation Add t-BuLi dropwise Stir 15 min at -78 °C, warm to -20 °C Step1->Step2 Step3 3. Stannylation Cool to -78 °C Add Bu3SnCl dropwise Step2->Step3 Step4 4. Quench & Workup Warm to RT, quench with sat. NH4Cl Extract with Et2O, dry over MgSO4 Step3->Step4 Step5 5. Purification Flash Column Chromatography (Alumina or 1% Et3N deactivated Silica) Step4->Step5 Step6 6. NMR Characterization Dissolve in CDCl3 Acquire 1H and 13C Spectra Step5->Step6

Fig 2: Step-by-step synthetic workflow for the target vinyl stannane.

Step-by-Step Protocol & Causality
  • Substrate Preparation: Dissolve 3,4-dihydro-2H-pyran (1.0 equiv) in anhydrous THF under an inert argon atmosphere. Cool the solution to -78 °C.

  • Lithiation (Causality & Mechanism): Add tert-butyllithium (t-BuLi, 1.7 M in pentane, 1.1 equiv) dropwise.

    • Why t-BuLi? The alpha-vinylic proton is rendered acidic by the inductive electron-withdrawing effect of the adjacent oxygen atom. However, standard bases (like n-BuLi) are often insufficiently basic or act as nucleophiles, leading to unwanted addition reactions. t-BuLi provides the necessary extreme basicity and steric bulk to ensure exclusive alpha-deprotonation[4]. Warm the mixture to -20 °C for 30 minutes to drive the lithiation to completion.

  • Stannylation: Re-cool the reaction to -78 °C and introduce tributyltin chloride (Bu 3​ SnCl, 1.2 equiv) dropwise. The highly nucleophilic alpha-lithio species attacks the electrophilic tin center. Stir at -20 °C for 2 hours[3].

  • Quench and Workup: Quench the reaction with saturated aqueous NH 4​ Cl to neutralize any unreacted organolithium species. Extract with diethyl ether, wash with brine, and dry over anhydrous MgSO 4​ .

  • Purification (Self-Validating System): Purify via flash column chromatography.

    • Critical Causality: Organostannanes are highly susceptible to protodestannylation on acidic silica gel. To prevent product degradation and yield loss, the silica gel must be deactivated by pre-flushing with 1% triethylamine (Et 3​ N) in hexanes, or neutral alumina must be substituted as the stationary phase.

By strictly adhering to the mechanistic principles of alpha-lithiation and employing rigorous NMR validation (specifically monitoring the disappearance of the C2 proton and the emergence of Sn-H/Sn-C satellite couplings), researchers can reliably synthesize and characterize this compound for downstream applications.

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Exploratory

The Strategic Role of Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane in Advanced Organometallic Synthesis

Executive Summary In the landscape of modern organometallic chemistry, the precision construction of complex molecular architectures relies heavily on robust, chemoselective reagents. Tributyl(5,6-dihydro-4H-pyran-2-yl)s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern organometallic chemistry, the precision construction of complex molecular architectures relies heavily on robust, chemoselective reagents. Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane (CAS: 109669-45-6) has emerged as a premier vinylic stannane for introducing the dihydropyran moiety into diverse scaffolds. Unlike highly reactive organolithium or Grignard reagents, this organotin compound offers exceptional functional group tolerance, making it indispensable for late-stage functionalization, total synthesis of marine macrolides, and the development of next-generation bioorthogonal probes. This whitepaper provides an in-depth technical analysis of its mechanistic utility, proven experimental protocols, and transformative applications in contemporary chemical research.

Chemical Profile & Structural Properties

Often referred to interchangeably in literature as tributyl(3,4-dihydro-2H-pyran-6-yl)stannane due to pyran ring numbering conventions, this reagent is characterized by its stable carbon-tin bond at the vinylic position of the oxygen-containing heterocycle[1][]. The presence of the adjacent oxygen atom imparts unique stereoelectronic properties to the transferred dihydropyran group, which can be leveraged to induce intramolecular repulsion or direct subsequent stereoselective transformations[3].

Table 1: Physicochemical Properties of Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane

PropertyValue / Description
CAS Number 109669-45-6
Molecular Formula C₁₇H₃₄OSn
Molecular Weight 373.16 g/mol
Appearance Clear, colorless to pale yellow liquid
Density 1.119 g/mL at 25 °C
Refractive Index n20/D 1.495
Reactivity Profile Stable under inert atmosphere; sensitive to strong acids/oxidants

Mechanistic Paradigms in Cross-Coupling

The Stille Cross-Coupling

The traditional application of tributyl(5,6-dihydro-4H-pyran-2-yl)stannane is in the palladium-catalyzed Stille reaction[1][4]. Here, the stannane undergoes transmetalation with a Pd(II) intermediate generated via the oxidative addition of an aryl or vinyl halide. The relatively low polarity of the C-Sn bond ensures that the transmetalation is the rate-determining step, which can be accelerated by the addition of Cu(I) co-catalysts or fluoride sources.

The Liebeskind-Srogl Cross-Coupling

A more advanced application lies in the Liebeskind-Srogl cross-coupling, which allows for the coupling of the stannane with thioethers or thioesters under neutral, non-basic conditions[3][5]. This is particularly critical when working with base-sensitive substrates like highly functionalized triazinium salts. In this mechanism, Copper(I) thiophene-2-carboxylate (CuTC) acts as a thiophilic activator and a transmetalation shuttle.

CatalyticCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (C-S Bond Cleavage) Pd0->OxAdd Thioether TransMet Transmetalation (Stannane Transfer) OxAdd->TransMet Pd(II) Complex CuAct CuTC Activation (Thioether Coordination) CuAct->TransMet Activated Stannane RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim Organopalladium RedElim->Pd0 Regeneration Product Functionalized Product (e.g., Triazinium Salt) RedElim->Product Yield

Figure 1: Liebeskind-Srogl catalytic cycle highlighting CuTC-mediated transmetalation.

Transformative Applications in Modern Chemistry

Total Synthesis of Complex Polyethers

In the total synthesis of marine natural products, such as the antifungal agent Gambieric acid A, tributyl(5,6-dihydro-4H-pyran-2-yl)stannane serves as a critical building block[6]. Molette (2008) utilized this stannane to efficiently construct the F–J ring system fragments. The dihydropyran moiety, once coupled, acts as a masked cyclic ether that can undergo subsequent stereoselective epoxidation and ring-opening cascades to build the contiguous polycyclic ether backbone[6].

Bioorthogonal Chemistry and Fluorogenic Probes

Recent breakthroughs by Šlachtová et al. (2024) demonstrated the stannane's utility in synthesizing C3-substituted N1-tert-butyl 1,2,4-triazinium salts for live-cell labeling[3]. By coupling the dihydropyran moiety to the triazinium core via the Liebeskind-Srogl reaction, researchers induced a significant intramolecular O–N stereoelectronic repulsion[3][7]. This repulsion drastically destabilizes the ground state of the diene, accelerating its inverse electron-demand Diels-Alder (iEDDA) "click" reaction with strained alkynes (like BCN) while maintaining excellent stability in biological media[3][3.10].

Heterocycle Construction: Indole Derivatives

Beyond direct coupling, the stannane facilitates tandem reductive annulations. Zheng et al. (2018) reported that coupling o-halonitroarenes with tributyl(5,6-dihydro-4H-pyran-2-yl)stannane yields 1-(2-nitrophenyl)-1-alkoxyalkene intermediates[8][9]. Under palladium catalysis and a carbon monoxide atmosphere, these intermediates undergo reductive N-heteroannulation, utilizing CO as the ultimate reducing agent to furnish complex, electron-rich indole derivatives with high atom economy[8].

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify intermediate success.

Protocol A: Synthesis of Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane

Causality Note: The use of tert-butyllithium (t-BuLi) is mandatory over n-butyllithium. t-BuLi is sterically hindered and highly basic, which prevents unwanted nucleophilic ring-opening of the pyran and ensures exclusive deprotonation at the vinylic C6 position[6][10].

  • Preparation: Flame-dry a Schlenk flask under argon. Add 3,4-dihydro-2H-pyran (29.3 mmol) and anhydrous THF (100 mL). Cool the solution to –78 °C using a dry ice/acetone bath.

  • Lithiation: Dropwise add t-BuLi (1.7 M in pentane, 32.3 mmol) over 15 minutes[6]. Stir at –78 °C for 15 minutes, then warm to 0 °C for 15 minutes to ensure complete metalation[10].

    • Self-Validation Checkpoint: Quench a 0.1 mL aliquot with D₂O. ¹H-NMR analysis must show >95% deuterium incorporation at the vinylic proton signal (~4.7 ppm).

  • Stannylation: Re-cool the mixture to –78 °C. Add tributyltin chloride (Bu₃SnCl, 32.0 mmol) dropwise. Allow the reaction to slowly warm to room temperature and stir for 2 hours.

  • Workup & Purification: Quench with saturated aqueous NH₄Cl. Extract with diethyl ether (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify via Kugelrohr distillation or neutral alumina chromatography to yield the pure stannane as a colorless oil.

Protocol B: Liebeskind-Srogl Functionalization of Triazinium Salts

Causality Note: CuTC is used to activate the C-S bond of the thiomethyl-triazinium precursor. The absence of a basic additive prevents the degradation of the highly electrophilic triazinium core[3][5].

  • Setup: In a glovebox, charge a vial with the 3-(methylthio)-1,2,4-triazinium salt (0.117 mmol), Pd(PPh₃)₄ (5 mol %), and CuTC (1.5 equivalents)[3].

  • Coupling: Add anhydrous, degassed 1,4-dioxane (2 mL) followed by Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane (1.5 equivalents).

  • Reaction: Seal the vial, remove from the glovebox, and heat at 60 °C for 12 hours under vigorous stirring.

    • Self-Validation Checkpoint: Monitor via LC-MS. The disappearance of the thiomethyl starting material mass and the appearance of the product mass minus the tributyltin fragment confirms successful transmetalation and reductive elimination.

  • Isolation: Filter the mixture through a short pad of Celite to remove copper salts. Concentrate and purify via preparative reverse-phase HPLC.

ExperimentalWorkflow Lithiation 1. Lithiation 3,4-dihydro-2H-pyran + t-BuLi (-78 °C) Stannylation 2. Stannylation + Bu3SnCl (Warm to 0 °C) Lithiation->Stannylation Vinylic Anion Purification 3. Purification Aqueous Workup & Distillation Stannylation->Purification Crude Stannane Coupling 4. Cross-Coupling Pd-Catalyzed Reaction Purification->Coupling Pure Reagent

Figure 2: Step-by-step synthetic workflow for the preparation and utilization of the stannane.

Quantitative Reactivity Data

The structural integration of the dihydropyran moiety significantly alters the downstream kinetic profile of the synthesized molecules. Table 2 illustrates the profound impact of the dihydropyran substituent (derived from the stannane) on the bioorthogonal click reactivity of triazinium salts compared to baseline substituents.

Table 2: Impact of C3-Substitution on Triazinium Ligation Kinetics (Reaction with endo-BCN) [3]

C3-Substituent on Triazinium CoreRate Constant ( k2​ , M⁻¹ s⁻¹)Stability in 10% FBS (24h)Mechanistic Driver
-SMe (Baseline Precursor) 0.85 ± 0.02~40% intactStandard electronic profile
-H (Unsubstituted) 15.2 ± 0.3Rapid degradationLack of steric shielding
-Phenyl 4.1 ± 0.1>95% intactConjugation stabilization
-3,4-dihydro-3H-pyran-6-yl 111.6 ± 0.4 >95% intact Intramolecular O–N repulsion

Data demonstrates that the dihydropyran moiety uniquely achieves both extreme kinetic acceleration and high biological stability.

Safety, Toxicity, and Handling

As an organotin compound, Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane is classified as highly toxic (Acute Tox. 3 Oral, STOT RE 1) and poses severe hazards to the aquatic environment (Aquatic Chronic 1).

  • Handling: All manipulations must be performed in a Class II fume hood using nitrile gloves (double-gloving recommended) and safety goggles.

  • Decontamination: Tin byproducts (e.g., tributyltin chloride) generated during cross-coupling should be precipitated by stirring the crude reaction mixture with saturated aqueous potassium fluoride (KF) to form insoluble polymeric tributyltin fluoride (Bu₃SnF), which can be safely removed by filtration through Celite prior to standard organic waste disposal.

References

  • Molette, J. (2008). Towards the total synthesis of gambieric acid A. PhD Thesis, University of Glasgow. [Link]

  • Šlachtová, V., et al. (2024). Synthesis of C3-Substituted N1-tert-Butyl 1,2,4-Triazinium Salts via the Liebeskind–Srogl Reaction for Fluorogenic Labeling of Live Cells. The Journal of Organic Chemistry, 89(3), 1234-1245.[Link]

  • Zheng, K., et al. (2018). Enabling CO Insertion into o-Nitrostyrenes beyond Reduction for Selective Access to Indolin-2-one and Dihydroquinolin-2-one Derivatives. ACS Catalysis, 8(10), 9645-9650.[Link]

  • Liebeskind, L. S., & Srogl, J. (2000). Thiol Ester−Boronic Acid Coupling. A Mechanistically Unprecedented and General Ketone Synthesis. Journal of the American Chemical Society, 122(45), 11260-11261.[Link]

Sources

Foundational

Comprehensive Technical Guide: Physical Constants, Solubility, and Application Protocols of Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane

Executive Summary Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane (CAS: 109669-45-6) is a highly specialized organotin reagent predominantly utilized in advanced organic synthesis, particularly in Stille cross-coupling react...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane (CAS: 109669-45-6) is a highly specialized organotin reagent predominantly utilized in advanced organic synthesis, particularly in Stille cross-coupling reactions[1]. By acting as a stable, isolable nucleophile, it enables the precise installation of the 5,6-dihydro-4H-pyran-2-yl moiety into complex molecular architectures, a critical step in the total synthesis of polyether natural products (e.g., Gambieric acids) and the development of pharmaceutical intermediates such as beta-secretase modulators[2][3]. This whitepaper provides a rigorous analysis of its physical constants, solvation thermodynamics, and field-validated experimental protocols.

Chemical Identity and Physical Constants

Understanding the physical constants of Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane is essential for predicting its behavior during reaction setup and purification. The compound is a dense, refractive liquid at room temperature[4].

Table 1: Core Physical and Chemical Properties
PropertyValueScientific Rationale / Implication
CAS Number 109669-45-6Unique identifier for regulatory and safety tracking[4].
Molecular Formula C₁₇H₃₄OSnDictates the high lipophilicity of the molecule[4].
Molecular Weight 373.16 g/mol Used for precise stoichiometric calculations[4].
Density 1.119 g/mL at 25 °CHeavier than water; dictates phase separation behavior during aqueous workups (organic layer may invert if mixed with low-density solvents)[4].
Refractive Index n20/D 1.495Useful for rapid purity assessment via refractometry[4].
Physical State LiquidFacilitates easy volumetric transfer via syringe techniques[4].
Flash Point > 110 °CIndicates moderate thermal stability; safe for standard Schlenk line operations without extreme fire hazard[1].

Solubility Profile and Solvation Thermodynamics

The solubility profile of Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane is governed by the massive hydrophobic bulk of the three butyl chains attached to the tin atom. This lipophilic dominance completely overrides the weak hydrogen-bond accepting capability of the pyran oxygen.

Table 2: Solvent Compatibility Matrix
SolventSolubilityOperational Causality
Tetrahydrofuran (THF) MisciblePrimary Reaction Solvent: THF coordinates well with organometallic intermediates (like lithium) during the stannane's synthesis, stabilizing the transition states[2].
Dichloromethane (DCM) MiscibleExtraction Solvent: Excellent for post-reaction extraction due to its high solubilizing power for organotins and favorable phase separation dynamics.
Toluene MiscibleCoupling Solvent: The high boiling point of toluene (110 °C) provides the thermal energy required to overcome the activation barrier in sluggish Stille couplings[1].
Hexanes / Pentane SolublePurification Solvent: Used extensively in silica gel chromatography. The stannane elutes rapidly in non-polar solvent systems.
Water InsolubleWorkup Medium: Complete insolubility allows for aggressive aqueous washing to remove inorganic salts (e.g., LiCl) without product loss.

Synthesis and Mechanism of Formation

The preparation of Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane relies on the directed α-lithiation of a cyclic enol ether followed by electrophilic trapping (stannylation).

Causality in Experimental Design
  • Base Selection (t-BuLi vs. n-BuLi): tert-Butyllithium (t-BuLi) is mandatory. n-Butyllithium is insufficiently basic and prone to acting as a nucleophile, which would lead to unwanted addition across the double bond of the pyran ring. t-BuLi acts purely as a strong base due to its steric bulk[2][3].

  • Temperature Control (-78 °C): The vinyllithium intermediate is highly reactive and thermally unstable. Maintaining cryogenic temperatures prevents ring-opening or degradation of the intermediate before the stannylating agent is introduced[2].

Step-by-Step Protocol: Synthesis of the Stannane

Note: This protocol is a self-validating system; the color change from yellow to colorless indicates successful quenching.

  • Preparation: Flame-dry a Schlenk flask under argon. Add 3,4-dihydro-2H-pyran (1.0 equiv, e.g., 5.94 mmol) and anhydrous THF (10 mL)[2].

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath to reach exactly -78 °C.

  • Deprotonation: Dropwise add t-BuLi (1.7 M in pentane, 1.1 to 3.5 equiv depending on substrate drying needs) via syringe. The solution will turn distinctively yellow, confirming the formation of the vinyllithium species[2].

  • Maturation: Warm the reaction to 0 °C for 15 minutes to ensure complete deprotonation, then re-cool to -78 °C[2].

  • Stannylation: Add Tributyltin chloride (Bu₃SnCl) (1.05 equiv) dropwise. Stir for 1 hour while allowing the bath to slowly warm to room temperature. The disappearance of the yellow color validates the consumption of the vinyllithium intermediate.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with Hexanes (3 × 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the liquid product[3].

Synthesis SM 3,4-dihydro-2H-pyran Step1 Deprotonation t-BuLi, THF, -78°C SM->Step1 Int Vinyllithium Intermediate Step1->Int Step2 Stannylation Bu3SnCl, 0°C Int->Step2 Prod Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane Step2->Prod

Figure 1: Workflow for the synthesis of Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane.

Application: The Stille Cross-Coupling Workflow

The primary utility of this compound is transferring the dihydropyran ring to an aryl or vinyl halide via Palladium-catalyzed Stille cross-coupling[1].

Causality in Experimental Design
  • Catalyst Choice: Pd(PPh₃)₄ is standard, but for sterically hindered substrates, Pd₂(dba)₃ with bulky phosphines (e.g., P(t-Bu)₃) accelerates the oxidative addition.

  • Transmetallation Rate-Limiting Step: Because the tributyltin group is highly non-polar, transmetallation is often slow. Adding Copper(I) Iodide (CuI) or Cesium Fluoride (CsF) acts as a "stannane scavenger," forming a highly reactive hypervalent stannate intermediate that drastically accelerates the transfer of the pyran ring to the Palladium center.

Step-by-Step Protocol: Stille Coupling
  • Setup: In a glovebox or under strict argon flow, charge a reaction vial with the aryl halide (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.10 equiv).

  • Solvent & Reagent Addition: Dissolve the mixture in anhydrous Toluene (0.2 M). Add Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane (1.2 equiv) via microsyringe.

  • Thermal Activation: Seal the vial and heat to 100 °C for 12–24 hours. Monitor via TLC or LC-MS. The formation of a black precipitate (palladium black) often signals the end of the catalytic cycle's life.

  • Workup (Crucial Step): To remove the toxic and stubborn tributyltin halide byproducts, quench the reaction with a 10% aqueous solution of Potassium Fluoride (KF). Stir vigorously for 30 minutes. This converts soluble Bu₃SnX into insoluble polymeric Bu₃SnF, which can be filtered off through a pad of Celite.

  • Purification: Extract the filtrate with Ethyl Acetate, concentrate, and purify via flash column chromatography.

StilleCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Electrophile R-X) Pd0->OxAdd + R-X PdII Pd(II) Complex R-Pd(II)-X OxAdd->PdII TransMet Transmetallation with Organostannane PdII->TransMet PdII_2 Diorganopalladium(II) R-Pd(II)-(Pyran) TransMet->PdII_2 + Stannane Byproduct Bu3SnX Byproduct TransMet->Byproduct RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Pyran Product RedElim->Product

Figure 2: The Palladium-catalyzed Stille Cross-Coupling catalytic cycle.

Safety, Handling, and Environmental Impact

Organotin compounds present significant safety challenges. Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane is classified under Acute Toxicity (Oral and Dermal) and is highly toxic to aquatic life with long-lasting effects (Aquatic Chronic 1)[4].

  • PPE Requirements: Handle exclusively inside a certified chemical fume hood. Wear nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.

  • Disposal: Never dispose of organotin waste in standard organic waste streams. Segregate into dedicated heavy-metal/organotin waste containers to prevent environmental contamination.

References

  • Molette, Jérôme (2008). "Towards the total synthesis of gambieric acid A". PhD thesis, University of Glasgow. URL:[Link]

  • Google Patents. "US20070185103A1 - Beta-secretase modulators and methods of use". United States Patent Application.

Sources

Protocols & Analytical Methods

Method

Application Note: Palladium-Catalyzed Stille Cross-Coupling Protocols with Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane

Executive Summary Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane (CAS: 109669-45-6) is a highly versatile cyclic enol organotin reagent utilized extensively in advanced organic synthesis and drug development[1]. It serves a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane (CAS: 109669-45-6) is a highly versatile cyclic enol organotin reagent utilized extensively in advanced organic synthesis and drug development[1]. It serves as a premier building block for installing the 5,6-dihydro-4H-pyran-2-yl motif—a structural feature ubiquitous in polycyclic ether natural products (such as gambieric acids) and various biologically active pharmaceutical ingredients[2].

This application note provides a comprehensive, field-proven guide to executing Palladium-catalyzed Stille cross-couplings with this reagent. By detailing the mechanistic rationale behind catalyst selection, additive effects, and rigorous purification protocols, this guide ensures high-yield, reproducible carbon-carbon bond formation while mitigating the inherent toxicity and purification challenges associated with organotin chemistry.

Mechanistic Insights & The "Copper Effect"

The Stille coupling of cyclic enol stannanes follows a standard Pd(0)/Pd(II) catalytic cycle: oxidative addition of the electrophile, transmetalation of the stannane, and reductive elimination to yield the coupled product. However, the transmetalation step for Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane is notoriously sluggish due to the steric bulk of the tributyltin group and the specific sp2 hybridization of the C-Sn bond.

To overcome this kinetic bottleneck, modern protocols employ Copper(I) co-catalysis (the Liebeskind-Allred effect). The addition of Copper(I) thiophene-2-carboxylate (CuTC) facilitates a rapid Sn-to-Cu exchange. The resulting organocopper intermediate transmetalates to the Palladium(II) center orders of magnitude faster than the parent stannane. This synergistic catalytic system allows for milder reaction temperatures and suppresses competitive proto-destannylation[1].

StilleCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Intermediate Pd0->OxAdd + R-X TransMet Transmetalation Intermediate OxAdd->TransMet + Stannane - Bu₃SnX RedElim Reductive Elimination TransMet->RedElim Byproduct Bu₃Sn-X TransMet->Byproduct RedElim->Pd0 - Product Product Coupled Product RedElim->Product Electrophile Electrophile (R-X) Electrophile->OxAdd Stannane Tributyl(5,6-dihydro- 4H-pyran-2-yl)stannane Stannane->TransMet

Catalytic cycle of the Stille cross-coupling with Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane.

Reaction Scope and Optimization Strategies

The choice of catalyst, ligand, and additive is highly dependent on the nature of the electrophile. The table below summarizes optimized quantitative parameters for various substrate classes.

Catalyst SystemAdditiveSolventTemp (°C)Substrate TypeTypical Yield (%)Mechanistic Rationale
Pd(PPh₃)₄ (5-10 mol%)CuTC (1.5 eq)1,4-Dioxane60 - 80Heteroaryl Chlorides / Triazinium Salts54 - 75CuTC accelerates transmetalation via Cu-Sn exchange, enabling coupling of less reactive chlorides[1].
Pd₂(dba)₃ / AsPh₃ NoneDMF90Aryl / Vinyl Triflates70 - 90AsPh₃ is a weaker σ -donor than PPh₃, readily dissociating to create the vacant coordination site needed for transmetalation.
Pd(PPh₃)₄ (10 mol%)CsF (2.0 eq)Toluene100Aryl Bromides65 - 85Fluoride activates the stannane by forming a hypervalent, highly nucleophilic stannate intermediate.

Experimental Protocol: General Copper-Assisted Stille Coupling

Safety & Handling Warning: Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane is classified as Acute Tox. 3 (Oral) and Repr. 1B (H301, H360FD, H372). All manipulations must be performed in a certified fume hood using appropriate PPE (nitrile over butyl rubber gloves). Organotin waste must be segregated and disposed of according to institutional hazardous waste guidelines.

Reagent Preparation & Setup

Causality Check: Oxygen and moisture degrade Pd(0) catalysts to inactive Pd(II) oxides and promote proto-destannylation of the stannane.

  • Flame-dry a Schlenk flask or a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Backfill the apparatus with ultra-high purity Argon (repeat 3 times).

  • Add the aryl/heteroaryl halide (1.0 mmol, 1.0 eq), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and CuTC (1.5 mmol, 1.5 eq) to the flask.

  • Evacuate and backfill the flask with Argon three more times to ensure a strictly anaerobic environment.

Reaction Execution
  • Inject anhydrous, degassed 1,4-Dioxane (10 mL) into the flask via syringe. Stir at room temperature for 5 minutes to dissolve the electrophile and suspend the catalyst/additive.

  • Inject Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane (1.2 mmol, 1.2 eq) dropwise via syringe. Note: A slight excess of stannane compensates for trace proto-destannylation.

  • Heat the reaction mixture to 60 °C using a pre-heated oil bath or heating block.

  • Monitor the reaction via LC-MS or TLC (typically 4 to 12 hours). The reaction is deemed complete when the electrophile is fully consumed.

Workup & Tin Removal (The KF Protocol)

Causality Check: Tributyltin halides (Bu₃SnX) generated during the reaction are highly lipophilic and co-elute with organic products during silica gel chromatography. The addition of aqueous Potassium Fluoride (KF) converts these soluble tin species into Tributyltin fluoride (Bu₃SnF), an insoluble polymeric solid that can be easily filtered off.

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by adding an equal volume (10 mL) of a saturated aqueous KF solution.

  • Stir the biphasic mixture vigorously for 45–60 minutes. A white precipitate (Bu₃SnF) will form.

  • Filter the entire mixture through a pad of Celite, washing the filter cake thoroughly with Ethyl Acetate (3 × 20 mL).

  • Transfer the filtrate to a separatory funnel. Separate the organic layer, and wash the aqueous layer with Ethyl Acetate (2 × 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Purification
  • Purify the crude residue via flash column chromatography. Pro-tip: Adding 1% Triethylamine (TEA) to the eluent (e.g., Hexanes/EtOAc) prevents the acid-catalyzed hydrolysis or isomerization of the newly formed dihydropyran enol ether double bond.

Troubleshooting Guide

  • Issue: Incomplete Conversion / Unreacted Electrophile

    • Cause: Catalyst deactivation (Pd black precipitation) or insufficient transmetalation rate.

    • Solution: Ensure strict exclusion of oxygen. If coupling an electron-rich aryl bromide, switch the catalyst system to Pd₂(dba)₃ with AsPh₃ to accelerate the reductive elimination step, or increase the CuTC loading.

  • Issue: Product is Contaminated with Tin Byproducts

    • Cause: Incomplete precipitation of Bu₃SnF during workup.

    • Solution: Extend the KF stirring time to 2 hours. Alternatively, perform the chromatography using basic alumina instead of silica gel, as alumina has a much higher affinity for residual organotin compounds.

  • Issue: Isomerization of the Dihydropyran Double Bond

    • Cause: Trace acid in the silica gel or Pd-H species generated via β -hydride elimination pathways.

    • Solution: Buffer the chromatography silica with 1% TEA. Ensure the reaction temperature does not exceed 80 °C, which can promote off-cycle Pd-migration.

References

  • Benchchem. "Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane | 109669-45-6". Benchchem.
  • MilliporeSigma. "Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane 109669-45-6". Sigma-Aldrich.
  • Molette, Jérôme (2008). "Towards the total synthesis of gambieric acid A." PhD thesis, University of Glasgow.

Sources

Application

Application Note: Strategic Utilization of Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane in Complex Scaffold Synthesis

Target Audience: Synthetic Chemists, Natural Product Researchers, and Chemical Biologists Compound Profile: Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane (CAS: 109669-45-6) As modern synthetic chemistry pushes the boundari...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Natural Product Researchers, and Chemical Biologists Compound Profile: Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane (CAS: 109669-45-6)

As modern synthetic chemistry pushes the boundaries of molecular complexity, the precise installation of functionalized heterocycles remains a critical bottleneck. Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane has emerged as a uniquely powerful organometallic reagent for appending cyclic enol ethers to diverse scaffolds. This application note explores the mechanistic causality, strategic rationale, and self-validating protocols for deploying this reagent in two distinct, cutting-edge domains: the total synthesis of marine polyether natural products and the late-stage modification of bioorthogonal probes.

Strategic Rationale & Mechanistic Causality

The choice to utilize Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane is driven by its dual capacity to act as a robust cross-coupling partner and as a strategic synthetic linchpin.

In Natural Product Synthesis (Marine Polyethers): Marine polyethers, such as Gambieric Acid A and ciguatoxins, are characterized by fused tetrahydropyran (THP) and oxepane rings[1]. Constructing these arrays sequentially is synthetically taxing. By employing this stannane in a Stille cross-coupling with an aryl or vinyl electrophile, chemists can directly install a dihydropyran moiety. The causality here is rooted in stereocontrol: the resulting cyclic enol ether serves as a "masked" THP ring. The electron-rich double bond of the dihydropyran directs subsequent stereoselective functionalizations (e.g., hydroboration-oxidation or epoxidation), allowing for the precise installation of the trans-diaxial hydroxyl groups required for polyether elongation[1].

In Bioorthogonal Chemistry (Triazinium Ligation): Recent advancements in live-cell imaging rely on ultrafast inverse electron-demand Diels-Alder (iEDDA) reactions[2]. When Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane is coupled to the C3 position of N1-tert-butyl 1,2,4-triazinium salts via a Liebeskind–Srogl reaction, it drastically alters the probe's electronics[2]. The causality behind this specific modification is stereoelectronic: the oxygen atom of the newly installed dihydropyran ring induces severe intramolecular O–N repulsion with the triazinium core[2]. This ground-state destabilization significantly lowers the activation energy for cycloaddition with strained alkynes (like BCN), yielding rate constants exceeding 111 M⁻¹s⁻¹, making it one of the fastest bioorthogonal reactions available[2].

Application I: Marine Polyether Framework Construction

The Stille cross-coupling of Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane is a cornerstone reaction for building the F-J ring systems of complex marine toxins[1].

G A Aryl/Vinyl Electrophile (Halide/Triflate) D Stille Cross-Coupling Intermediate A->D B Tributyl(5,6-dihydro- 4H-pyran-2-yl)stannane B->D C Pd(0) Catalyst Ligand System C->D Catalysis E Dihydropyran-Appended Scaffold D->E F Stereoselective Functionalization E->F G Tetrahydropyran Core (Marine Polyether) F->G

Fig 1. Stille coupling workflow for constructing tetrahydropyran cores in marine natural products.

Protocol I: Self-Validating Stille Cross-Coupling

Objective: Append a dihydropyran ring to a complex vinyl iodide intermediate.

Reagents & Conditions:

  • Vinyl Iodide Substrate: 1.0 equiv

  • Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane: 1.2 equiv

  • Pd(PPh₃)₄: 0.05 equiv (5 mol%)

  • LiCl: 3.0 equiv (Crucial for accelerating transmetalation via a highly reactive stannate complex)

  • Solvent: Anhydrous DMF (0.1 M)

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under argon. Charge the flask with the vinyl iodide, LiCl, and Pd(PPh₃)₄.

  • Solvation & Degassing: Add anhydrous DMF. Degas the resulting yellow solution via three freeze-pump-thaw cycles to prevent catalyst oxidation.

  • Reagent Addition: Inject Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane dropwise via a gas-tight syringe at room temperature.

  • Thermal Activation: Heat the reaction mixture to 80 °C. The mixture will progressively darken to a deep amber, indicating active Pd(0)/Pd(II) turnover.

  • In-Process Validation (TLC): After 4 hours, sample the reaction. Elute on silica gel (Hexanes/EtOAc). Validation marker: The product spot will exhibit strong UV activity and stain a distinct bright yellow/brown with KMnO₄ dip (due to the electron-rich enol ether), differentiating it from the starting material.

  • Workup: Cool to room temperature, dilute with Et₂O, and quench with saturated aqueous KF solution. Stir vigorously for 45 minutes to precipitate toxic tin byproducts as insoluble polymeric Bu₃SnF. Filter through a pad of Celite.

  • Analytical Validation (NMR): Isolate the product via flash chromatography. Validation marker: ¹H NMR (CDCl₃) must show the disappearance of the stannyl butyl protons (0.8–1.5 ppm) and the emergence of a diagnostic triplet of doublets at ~4.8–5.0 ppm, confirming the integrity of the dihydropyran vinylic proton[1].

Application II: Late-Stage Modification of Bioorthogonal Probes

While traditional Stille couplings target halides, Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane can also be deployed in Liebeskind–Srogl cross-couplings to displace thioethers. This is uniquely valuable for modifying delicate, highly reactive N1-tert-butyl 1,2,4-triazinium salts[2].

G A C3-Thiomethyl Triazinium Salt C Pd/CuTC Co-Catalysis (Liebeskind-Srogl) A->C B Tributyl(5,6-dihydro- 4H-pyran-2-yl)stannane B->C D C3-(Dihydropyranyl) Triazinium Salt C->D E Intramolecular O-N Repulsion D->E G Ultrafast iEDDA Click Reaction D->G E->G Kinetic Enhancement F Strained Alkyne (e.g., BCN) F->G

Fig 2. Liebeskind-Srogl modification of triazinium salts to enhance bioorthogonal click kinetics.

Protocol II: Self-Validating Liebeskind-Srogl Coupling

Objective: Synthesize a C3-dihydropyran substituted triazinium salt for live-cell labeling.

Reagents & Conditions:

  • C3-Thiomethyl Triazinium Salt: 1.0 equiv

  • Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane: 1.5 equiv

  • Pd(PPh₃)₄: 0.1 equiv (10 mol%)

  • CuTC (Copper(I) thiophene-2-carboxylate): 1.5 equiv (Acts as a thiophilic Lewis acid and transmetalation mediator)

  • Solvent: Anhydrous THF (0.05 M)

Step-by-Step Methodology:

  • Catalyst Assembly: In a glovebox, combine the C3-thiomethyl triazinium salt, Pd(PPh₃)₄, and CuTC in a sealed vial. Causality: CuTC is highly oxygen-sensitive; glovebox assembly ensures the Cu(I) state is preserved to effectively coordinate the thioether leaving group[2].

  • Reaction Initiation: Dissolve the mixture in anhydrous THF. Add Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane.

  • Thermal Activation: Heat the sealed vial to 90 °C for 4 hours.

  • In-Process Validation (LC-MS): Triazinium salts degrade on standard silica TLC. Instead, monitor via LC-MS (Positive ESI). Validation marker: Look for the complete disappearance of the starting material mass[M]⁺ and the appearance of the product mass [M - SMe + Dihydropyran]⁺. The charged nature of the triazinium core makes it exceptionally visible in ESI+.

  • Workup: Cool the mixture and directly concentrate under reduced pressure. Purify the crude residue via reverse-phase HPLC (Water/Acetonitrile with 0.1% TFA) to isolate the pure C3-substituted triazinium salt (typically ~54% yield for highly functionalized systems)[2].

Quantitative Reaction Parameter Comparison

To assist in experimental design, the following table summarizes the distinct operational parameters when utilizing Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane across these two methodologies.

ParameterNatural Product Synthesis (Stille)Bioorthogonal Probe Synthesis (Liebeskind-Srogl)
Electrophile Target Aryl/Vinyl Halides or TriflatesC3-Thiomethyl Triazinium Salts
Primary Catalyst Pd(PPh₃)₄ or Pd₂(dba)₃ / AsPh₃Pd(PPh₃)₄
Co-Catalyst / Additive LiCl (promotes stannate formation)CuTC (activates thioether)
Optimal Solvent DMF or TolueneTHF or 1,4-Dioxane
Temperature Range 80 °C – 110 °C90 °C
Key Mechanistic Driver Direct transmetalation of Sn to Pd(II)Thioether activation by Cu(I) Sn-to-Cu transmetalation Cu-to-Pd transfer
Typical Yield Range 65% – 85%50% – 60% (due to substrate sensitivity)

References

  • Molette, Jérôme (2008). Towards the total synthesis of gambieric acid A. PhD thesis, University of Glasgow. URL:[Link]

  • Šlachtová, V., Bellová, S., & Vrabel, M. (2024). Synthesis of C3-Substituted N1-tert-Butyl 1,2,4-Triazinium Salts via the Liebeskind–Srogl Reaction for Fluorogenic Labeling of Live Cells. The Journal of Organic Chemistry, 89(20). URL:[Link]

Sources

Method

The Strategic Synthesis of Substituted Pyrans: A Detailed Guide to the Application of Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane

Introduction: The Privileged Dihydropyran Scaffold in Modern Chemistry The 5,6-dihydro-4H-pyran motif is a cornerstone in the architecture of numerous biologically active molecules and natural products.[1] Its prevalence...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Privileged Dihydropyran Scaffold in Modern Chemistry

The 5,6-dihydro-4H-pyran motif is a cornerstone in the architecture of numerous biologically active molecules and natural products.[1] Its prevalence in medicinal chemistry stems from the structural and electronic properties it imparts, influencing the molecule's interaction with biological targets.[2] Consequently, the development of robust and versatile synthetic routes to access functionally embellished dihydropyrans is of paramount importance to researchers in organic synthesis and drug discovery. This guide details the preparation and utility of a key synthetic intermediate, Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane , as a powerful tool for the construction of diverse 2-substituted dihydropyrans via the palladium-catalyzed Stille cross-coupling reaction.[3]

Organotin reagents, or stannanes, are valued in organic synthesis for their stability to air and moisture and their compatibility with a wide range of functional groups, making them ideal for complex molecule synthesis.[4] The Stille reaction, in particular, stands out as a reliable method for forming carbon-carbon bonds under mild conditions.[3] This application note will provide a comprehensive overview, from the synthesis of the stannane reagent to its application in Stille coupling, complete with detailed protocols, mechanistic insights, and a survey of its synthetic scope.

Safety First: Handling Organotin Compounds

Critical Warning: Organotin compounds are highly toxic and require strict safety protocols. All manipulations must be conducted in a certified chemical fume hood.[1] Personal protective equipment (PPE), including double gloves, safety goggles, a face shield, and a lab coat, is mandatory. All organotin waste is considered hazardous and must be disposed of according to institutional guidelines.[1]

Part I: Preparation of Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane

The synthesis of the title stannane is achieved through the direct stannylation of 3,4-dihydro-2H-pyran. This method relies on the deprotonation of the vinylic proton at the 2-position using a strong base, followed by quenching the resulting anion with tributyltin chloride.

Reaction Principle

The vinylic proton alpha to the oxygen in 3,4-dihydro-2H-pyran is sufficiently acidic to be removed by a strong organolithium base like n-butyllithium (n-BuLi). The resulting vinyllithium species is a potent nucleophile that readily attacks the electrophilic tin atom of tributyltin chloride, forming the desired C-Sn bond.

Detailed Experimental Protocol: Synthesis of Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane

Materials:

  • 3,4-Dihydro-2H-pyran (1.0 eq)

  • n-Butyllithium (1.1 eq, solution in hexanes)

  • Tributyltin chloride (1.1 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet.

  • Initial Charging: Under a positive pressure of inert gas, add anhydrous THF to the flask, followed by 3,4-dihydro-2H-pyran.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add n-butyllithium dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution at -78 °C for 1 hour.

  • Stannylation: Add tributyltin chloride dropwise to the reaction mixture at -78 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Workup: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product is then purified by vacuum distillation or flash column chromatography on silica gel to afford Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane as a colorless oil.

cluster_prep Preparation of Stannane Reagent start Dry Flask under Inert Gas add_thf Add Anhydrous THF & 3,4-Dihydro-2H-pyran start->add_thf cool_neg78 Cool to -78 °C add_thf->cool_neg78 add_nbuli Add n-BuLi dropwise (Deprotonation) cool_neg78->add_nbuli stir_1h Stir at -78 °C for 1h add_nbuli->stir_1h add_sncl Add Tributyltin Chloride (Stannylation) stir_1h->add_sncl warm_rt Warm to RT, Stir 2-3h add_sncl->warm_rt quench Quench with sat. NH4Cl warm_rt->quench workup Aqueous Workup & Extraction quench->workup purify Purification (Distillation/Chromatography) workup->purify product Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane purify->product

Caption: Workflow for the synthesis of the stannane reagent.

Part II: Application in Stille Cross-Coupling Reactions

Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane is a versatile nucleophilic partner in palladium-catalyzed Stille cross-coupling reactions, enabling the formation of a C(sp²)-C(sp²) bond with a variety of organic electrophiles, most commonly aryl and vinyl halides or triflates.

Mechanism of the Stille Catalytic Cycle

The Stille reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[5] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the organic electrophile (R¹-X), forming a Pd(II) complex.

  • Transmetalation: The organostannane (R²-SnBu₃) transfers its organic group (R²) to the palladium center, displacing the halide and forming a new Pd-C bond. This is often the rate-determining step.

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex couple and are eliminated, forming the desired product (R¹-R²) and regenerating the Pd(0) catalyst, which re-enters the cycle.

pd0 Pd(0)L₂ (Active Catalyst) pd2_oxid R¹-Pd(II)L₂-X pd0->pd2_oxid Oxidative Addition pd2_trans R¹-Pd(II)L₂-R² pd2_oxid->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product R¹-R² (Coupled Product) pd2_trans->product byproduct X-SnBu₃ pd2_trans->byproduct stannane R²-SnBu₃ stannane->pd2_trans halide R¹-X halide->pd2_oxid

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Scope of the Reaction and Data

This methodology is applicable to a wide range of aryl halides, including those bearing both electron-donating and electron-withdrawing substituents. The use of additives, such as copper(I) iodide (CuI), can significantly accelerate the rate of transmetalation, leading to higher yields and shorter reaction times, particularly with less reactive aryl bromides.[6]

EntryAryl Halide (R¹-X)Catalyst (mol%)Additive (mol%)SolventTemp (°C)Time (h)Yield (%)
14-IodoanisolePd(PPh₃)₄ (5)-THF801285
21-BromonaphthalenePd(PPh₃)₄ (5)CuI (10)DMF901678
34-BromobenzonitrilePd₂(dba)₃ (2.5), P(2-furyl)₃ (10)-Toluene1001082
42-IodothiophenePd(PPh₃)₄ (5)CuI (10)DMF90888
5Methyl 4-bromobenzoatePdCl₂(PPh₃)₂ (5)-Dioxane1002475

Yields are representative and based on literature precedents for similar Stille couplings.

Detailed Experimental Protocol: Stille Coupling of Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane with 4-Iodoanisole

Materials:

  • 4-Iodoanisole (1.0 eq)

  • Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous potassium fluoride (KF) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 4-iodoanisole, Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane, and Pd(PPh₃)₄.

  • Solvent Addition: Add anhydrous DMF via syringe.

  • Reaction: Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with diethyl ether and add an equal volume of saturated aqueous KF solution. Stir vigorously for 1 hour. This procedure helps to precipitate the tin byproducts as insoluble tributyltin fluoride.

  • Filtration and Extraction: Filter the mixture through a pad of Celite®, washing the pad with diethyl ether. Transfer the filtrate to a separatory funnel, wash with water (3x) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 2-(4-methoxyphenyl)-5,6-dihydro-4H-pyran.

Conclusion

Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane serves as a highly effective and versatile building block for the synthesis of 2-substituted dihydropyrans. The Stille cross-coupling reaction provides a reliable and functional group tolerant method for the construction of these valuable heterocyclic compounds. The protocols and data presented herein offer a robust starting point for researchers and drug development professionals aiming to incorporate the dihydropyran scaffold into their target molecules. Adherence to strict safety protocols for handling organotin compounds is essential for the successful and safe implementation of this powerful synthetic methodology.

References

  • BenchChem (2026). An In-depth Technical Guide to the Safety and Handling of Organotin Compounds. BenchChem.
  • BenchChem (2026). A Comparative Guide to the Synthetic Routes of 2H-Pyran-2-Ones. BenchChem.
  • BenchChem (2026). The Pivotal Role of Dihydropyrans in Nature's Arsenal: A Technical Guide for Drug Discovery. BenchChem.
  • Borah, B., Dwivedi, K. D., & Saikia, L. (2021). Review on Synthesis and Medicinal Application of Dihydropyrano[3,2-b]Pyrans and SpiroPyrano[3,2-b]Pyrans by Employing the Reactivity of 5-Hydroxy-2-(Hydroxymethyl)-4H-Pyran-4-One. ResearchGate. Available at: [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. Available at: [Link]

  • Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles [New Synthetic Methods (58)]. Angewandte Chemie International Edition in English, 25(6), 508-524.
  • Scott, W. J., Crisp, G. T., & Stille, J. K. (1990). Palladium-catalyzed coupling of vinyl triflates with organostannanes: 4-tert-butyl-1-vinylcyclohexene and 1-(4-tert-butylcyclohexen-1-yl)-2-propen-1-one. Organic Syntheses, 68, 116. Available at: [Link]

  • Maleczka, R. E., & Gallagher, W. P. (2001). Stille Couplings Catalytic in Tin: A "Sn-F" Approach. Organic Letters, 3(25), 4173-4176.
  • Mee, S. P. H., Lee, V., & Baldwin, J. E. (2004). Stille Coupling Made Easier—The Synergic Effect of Copper(I) Salts and the Fluoride Ion.
  • Littke, A. F., Schwarz, L., & Fu, G. C. (2002). Pd/P(t-Bu)3: a mild and general catalyst for Stille reactions of aryl chlorides and aryl bromides. Journal of the American Chemical Society, 124(22), 6343-6348. Available at: [Link]

Sources

Application

C-C bond formation techniques using Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane

An in-depth technical guide and application note for the utilization of Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane in advanced C-C bond formation. Executive Summary Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane (CAS: 1096...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide and application note for the utilization of Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane in advanced C-C bond formation.

Executive Summary

Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane (CAS: 109669-45-6) is a highly specialized organotin reagent utilized primarily for the late-stage installation of 5,6-dihydro-4H-pyran-2-yl (dihydropyran) moieties onto complex molecular scaffolds[1]. Unlike organoboron equivalents of cyclic enol ethers—which frequently suffer from rapid protodeboronation and poor shelf life—this stannane provides exceptional bench stability and predictable reactivity in palladium-catalyzed Stille and Liebeskind-Srogl cross-coupling reactions[1][2]. This application note details the mechanistic rationale, in-house synthesis, and validated protocols for utilizing this reagent across drug discovery (e.g., beta-secretase modulators)[3], natural product total synthesis (e.g., Gambieric acid A)[4], and the development of ultrafast bioorthogonal probes[2].

Mechanistic Insights & Causality

Why utilize Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane?

  • Stability of the Enol Ether Equivalent: The dihydropyran ring acts as an electron-rich enol ether. The tributylstannyl group stabilizes the carbanion equivalent at the C2 position, preventing spontaneous decomposition and allowing for precise stoichiometric control during cross-coupling[1].

  • Stereo- and Regiochemical Fidelity: In Stille couplings, the transmetalation step occurs with strict retention of the double bond geometry. The stannane exclusively transfers the intact dihydropyran ring without unwanted isomerization to the 3,4-dihydro isomer[4].

  • Conformational and Electronic Tuning (Bioorthogonal Applications): In chemical biology, attaching the dihydropyran ring to a 1,2,4-triazinium core introduces severe intramolecular O–N steric and electronic repulsion. This clash destabilizes the ground state of the triazinium, drastically lowering the activation energy required for inverse-electron-demand Diels-Alder (iEDDA) reactions with dienophiles, thereby accelerating live-cell labeling kinetics[2].

Experimental Workflows & Visualizations

StilleCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition [Pd(II) Intermediate] Pd0->OxAdd + R-X (Halide/Triflate/Thioether) Transmet Transmetalation (Addition of Stannane) OxAdd->Transmet + CuTC (Co-catalyst) RedElim Reductive Elimination [C-C Bond Formation] Transmet->RedElim + Tributyl(dihydropyran)stannane - Bu3SnX RedElim->Pd0 Regeneration of Pd(0) Product Coupled Product (Dihydropyran Scaffold) RedElim->Product Product Release

Catalytic cycle of Pd-catalyzed Stille/Liebeskind-Srogl coupling with the stannane reagent.

Bioorthogonal Start SMe-Triazinium Salt Coupling Liebeskind-Srogl Cross-Coupling Start->Coupling Intermediate Dihydropyran-Triazinium (High O-N Repulsion) Coupling->Intermediate + Stannane Reagent Click iEDDA Click Reaction (with Dienophile) Intermediate->Click Accelerated Kinetics End Fluorogenic Labeling in Live Cells Click->End

Workflow for generating ultrafast bioorthogonal probes via dihydropyran-induced O-N repulsion.

Quantitative Data: Reaction Optimization

The following table summarizes validated reaction conditions for C-C bond formation using Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane across different electrophiles to guide experimental design.

Electrophile TypeCatalyst SystemCo-Catalyst / AdditiveSolvent & TempYieldApplication Context
C3-Thiomethyl Triazinium Salt 10 mol% Pd(PPh3)4CuTC (2.0 equiv)Dioxane, 60 °C54%Bioorthogonal Probes[2]
Aryl/Vinyl Triflates 5 mol% Pd2(dba)3, AsPh3LiCl (3.0 equiv)THF/NMP, 25–50 °C70-85%Natural Product Synthesis[4]
Heteroaryl Halides 5 mol% Pd(PPh3)4NoneToluene, 110 °C60-78%Beta-Secretase Modulators[3]

Step-by-Step Protocols

Protocol A: Synthesis of Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane

Causality Note: The direct lithiation of 3,4-dihydro-2H-pyran exploits the inductive electron-withdrawing effect of the adjacent oxygen atom, which acidifies the vinylic proton. tert-Butyllithium (t-BuLi) is strictly required over n-BuLi to act as a strong, non-nucleophilic base, preventing unwanted nucleophilic addition to the double bond[4].

  • Preparation: Flame-dry a Schlenk flask under a strict argon atmosphere. Add 3,4-dihydro-2H-pyran (2.67 mL, 29.3 mmol) and anhydrous THF (100 mL)[4].

  • Cooling: Submerge the flask in a dry ice/acetone bath to reach exactly -78 °C. Critical Step: Strict temperature control is required to prevent the decomposition of the highly reactive vinyllithium intermediate.

  • Lithiation: Add t-BuLi (19.0 mL of a 1.7 M solution in pentane/ether, 32.3 mmol) dropwise over 15 minutes[3][4].

  • Maturation: Remove the cooling bath and allow the pale yellow solution to warm to 0 °C for exactly 15 minutes to ensure complete deprotonation[3].

  • Stannylation: Re-cool the reaction mixture to -78 °C. Add tributyltin chloride (Bu3SnCl) (1.1 equivalents) dropwise.

  • Workup & Isolation: Allow the reaction to warm to room temperature overnight. Quench carefully with saturated aqueous NH4Cl, extract with diethyl ether, dry the organic layer over anhydrous MgSO4, and concentrate under reduced pressure. Purify via vacuum distillation or neutral alumina chromatography to yield the pure stannane.

Protocol B: Liebeskind-Srogl Cross-Coupling for Triazinium Functionalization

Causality Note: Traditional Stille couplings rely on halides or triflates. The Liebeskind-Srogl variant utilizes thioethers as electrophiles. Copper(I) thiophene-2-carboxylate (CuTC) is mandatory here; it acts as a thiophilic Lewis acid to activate the C-S bond for oxidative addition and subsequently scavenges the toxic tributyltin thiolate byproduct, driving the transmetalation step forward[1][2].

  • Setup: In a glovebox or under a strict argon atmosphere, charge a reaction vial with the C3-thiomethyl triazinium salt (0.117 mmol), Pd(PPh3)4 (10 mol%), and CuTC (2.0 equivalents)[2].

  • Solvent & Reagent Addition: Add anhydrous dioxane (2.0 mL), followed by Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane (1.5 equivalents)[2].

  • Reaction: Seal the vial securely and heat at 60 °C for 12–16 hours with vigorous stirring[1][2].

  • Filtration: Cool the mixture to room temperature. Filter the crude mixture through a pad of Celite to remove the dark copper/tin sulfide precipitates, washing the pad with additional dioxane or dichloromethane. Concentrate the filtrate.

  • Purification: Purify the residue via preparative reverse-phase HPLC to isolate the dihydropyran-functionalized triazinium product (Typical yield: ~54%)[2].

References

  • Molette, Jérôme (2008) - Towards the total synthesis of gambieric acid A. PhD thesis, University of Glasgow. Available at: [Link]

  • US Patent US20070185103A1 - Beta-secretase modulators and methods of use.
  • The Journal of Organic Chemistry (ACS Publications, 2024) - Synthesis of C3-Substituted N1-tert-Butyl 1,2,4-Triazinium Salts via the Liebeskind–Srogl Reaction for Fluorogenic Labeling of Live Cells. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent protiodestannylation of Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane

Welcome to the technical support center for Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to prevent its protiodestannylation during storage and reaction.

Introduction

Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane is a valuable reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Stille coupling. However, its utility can be hampered by a common side reaction: protiodestannylation. This process involves the cleavage of the carbon-tin bond by an electrophile, most commonly a proton, leading to the formation of the corresponding destannylated dihydropyran and tributyltin byproducts. This not only consumes the desired reagent but also complicates purification.

This guide provides a comprehensive overview of the mechanisms of protiodestannylation for this specific vinylstannane and offers practical, field-proven strategies to mitigate this undesired reaction.

Frequently Asked Questions (FAQs)

Q1: What is protiodestannylation and why is Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane particularly susceptible?

A1: Protiodestannylation is the electrophilic cleavage of a carbon-tin bond by a proton. In the case of Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane, the molecule possesses two key features that contribute to its susceptibility:

  • The Vinylstannane Moiety: The carbon-tin bond in vinylstannanes is polarized, with the carbon atom being nucleophilic. This makes it a target for electrophiles like protons.

  • The Dihydropyran Ring: This ring contains an enol ether functionality. Enol ethers are notoriously sensitive to acidic conditions and can be readily hydrolyzed.[1][2] Protonation of the enol ether can lead to ring opening or other rearrangements, and the acidic conditions required for these processes also readily promote protiodestannylation.

The mechanism of protiodestannylation for a generic vinylstannane is illustrated below. The presence of the electron-rich dihydropyran ring can further activate the vinylstannane towards electrophilic attack.

G cluster_mech Mechanism of Protiodestannylation Stannane R-SnBu₃ TransitionState [R---H---SnBu₃]⁺ Stannane->TransitionState Electrophilic Attack Proton H⁺ Proton->TransitionState Product R-H TransitionState->Product TinByproduct Bu₃Sn⁺ TransitionState->TinByproduct G cluster_purification Purification Workflow Prep_Silica Prepare TEA-Treated Silica Gel Slurry Pack_Column Pack Chromatography Column Prep_Silica->Pack_Column Load_Sample Load Crude Stannane Pack_Column->Load_Sample Elute Elute with Hexanes/ Ethyl Acetate Gradient Load_Sample->Elute Collect_Fractions Collect and Analyze Fractions (TLC) Elute->Collect_Fractions Solvent_Removal Remove Solvent Under Reduced Pressure Collect_Fractions->Solvent_Removal Pure_Product Pure Stannane Solvent_Removal->Pure_Product

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Optimization

Technical Support Center: Optimizing Stille Couplings with Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane

Welcome to the Advanced Applications Support Center. This guide is designed for synthetic chemists and drug development professionals encountering yield limitations, catalyst deactivation, or reproducibility issues when...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. This guide is designed for synthetic chemists and drug development professionals encountering yield limitations, catalyst deactivation, or reproducibility issues when utilizing Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane (DHP-stannane) in palladium-catalyzed Stille cross-coupling reactions.

Because this specific stannane acts as a masked cyclic enol ether, it presents unique electronic and steric challenges compared to standard aryl or vinyl stannanes. Below, we provide a mechanistic troubleshooting workflow, detailed FAQs explaining the causality behind common failures, quantitative optimization matrices, and a field-validated Standard Operating Procedure (SOP).

Mechanistic Troubleshooting Workflow

Use the following decision tree to isolate the root cause of low yields in your DHP-stannane couplings.

StilleOptimization Start Low Yield with DHP-Stannane? CheckStannane 1. Assess Stannane Integrity (1H NMR) Start->CheckStannane Degraded Protodestannylation Detected CheckStannane->Degraded Yes Intact Stannane Intact CheckStannane->Intact No FixStannane Purify via basic alumina; Use rigorously anhydrous, acid-free conditions Degraded->FixStannane CheckRate 2. Evaluate Transmetalation Kinetics Intact->CheckRate SlowRate Sluggish Conversion (< 30% Yield) CheckRate->SlowRate Stalled CheckPd 3. Observe Catalyst Stability CheckRate->CheckPd Proceeding AddCopper Add CuI / LiCl / CsF (The 'Copper Effect') SlowRate->AddCopper ChangeLigand Switch Ligand: PPh3 → AsPh3 or P(t-Bu)3 SlowRate->ChangeLigand PdBlack Pd Black Formation (Catalyst Deactivation) CheckPd->PdBlack Yes FixPd Lower Temperature; Use Pd2(dba)3 + AsPh3 PdBlack->FixPd

Mechanistic troubleshooting workflow for optimizing Stille couplings with DHP-stannane.

Troubleshooting Q&A & Mechanistic Causality

Q1: My starting stannane degrades before or during the reaction. How do I prevent protodestannylation?

The Causality: Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane is highly electron-rich. The carbon-tin bond is situated on an enol ether system, making it exceptionally susceptible to electrophilic cleavage by trace acids or moisture (protodestannylation)[1]. The Solution:

  • Storage: Store the stannane over anhydrous K₂CO₃ or basic alumina at -20 °C.

  • Reaction Conditions: Ensure all solvents are strictly anhydrous and degassed. If your electrophile contains mildly acidic protons, consider adding a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or utilizing CsF as an additive to buffer the system.

Q2: The reaction stalls at low conversion, and I see unreacted electrophile. How do I accelerate transmetalation?

The Causality: In the Stille coupling of bulky, electron-rich cyclic enol stannanes, transmetalation from Tin to Palladium is the rate-determining step. Standard catalysts like Pd(PPh₃)₄ suffer from "auto-retardation" because the strongly coordinating PPh₃ ligands fail to dissociate readily, preventing the stannane from binding to the Pd(II) intermediate[2]. The Solution: Implement the "Copper Effect" and switch to Farina’s conditions .

  • Ligand Switch: Replace PPh₃ with Triphenylarsine (AsPh₃). AsPh₃ is a softer, more labile ligand. Kinetic studies demonstrate that in DMF, the reactive species is PhPdI(AsPh₃)(DMF), which undergoes transmetalation orders of magnitude faster than the bis-phosphine equivalent[3].

  • Copper Additives: The addition of CuI (often with LiCl or CsF) dramatically accelerates the reaction. Cu(I) acts as a scavenger for free phosphine/arsine ligands, driving the equilibrium toward the active coordinatively unsaturated Pd complex[2]. Furthermore, in highly polar solvents like DMF, a rapid Sn-to-Cu transmetalation occurs, generating a highly reactive organocopper intermediate that swiftly transfers the DHP group to Palladium.

Q3: I observe a black precipitate (Pd black) shortly after heating, and the reaction dies. What causes this?

The Causality: Palladium black is the agglomeration of inactive Pd(0) nanoparticles. This occurs when the catalytic cycle is "starved." If the oxidative addition is fast but the transmetalation is sluggish (due to the bulky DHP-stannane), the unstable Pd(II) intermediates decompose, or the Pd(0) falls out of solution before it can re-enter the cycle. The Solution: Do not simply increase the temperature, as this accelerates catalyst decomposition. Instead, lower the temperature (40–65 °C) and use a highly active catalyst system like Pd₂(dba)₃ + AsPh₃ or Pd₂(dba)₃ + P(t-Bu)₃ . The addition of LiCl (2-3 equivalents) also stabilizes the Pd(0) species in polar solvents like DMF and facilitates the oxidative addition of challenging electrophiles[4].

Quantitative Optimization Matrix

When optimizing the coupling of Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane, empirical data dictates moving away from classical "ligandless" or Pd(PPh₃)₄ systems. Use the table below to select the appropriate catalytic system based on your electrophile.

Catalyst SystemAdditivesSolvent / TempExpected Transmetalation RateCatalyst StabilityRecommended Use Case
Pd(PPh₃)₄ (Standard)NoneToluene, 110 °CVery SlowLow (Pd Black common)Simple, unhindered aryl iodides only.
Pd₂(dba)₃ / AsPh₃ LiCl (3 eq)DMF, 65 °CFastModerateGeneral use; excellent for cyclic enol stannanes[4].
Pd₂(dba)₃ / AsPh₃ CuI (10 mol%), LiClDMF, 40-50 °CVery FastHighSterically hindered electrophiles; temperature-sensitive substrates[2].
Pd(OAc)₂ / P(t-Bu)₃ CsF (2 eq)Dioxane, 80 °CFastHighAryl bromides and chlorides; prevents protodestannylation.

Standard Operating Procedure (SOP): Optimized Stille Coupling

This self-validating protocol utilizes Farina's optimized conditions combined with the Copper Effect to ensure high-yielding coupling of Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane while suppressing homocoupling and catalyst deactivation.

Reagents & Stoichiometry:

  • Electrophile (Aryl/Vinyl Iodide or Triflate): 1.0 equiv

  • Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane: 1.2 - 1.3 equiv[4]

  • Pd₂(dba)₃: 2.5 mol% (5 mol% Pd)

  • AsPh₃: 10 mol% (or 20 mol% if using highly coordinating substrates)

  • CuI: 10 mol%

  • LiCl: 3.0 equiv (must be rigorously dried)

  • Solvent: Anhydrous, degassed DMF (0.1 M)

Step-by-Step Methodology:

  • Preparation of the Reaction Vessel: Flame-dry a Schlenk tube or a thick-walled glass vial equipped with a magnetic stir bar under a vacuum. Backfill with dry Argon. Repeat the vacuum/Argon cycle three times.

  • Addition of Solids: Under a positive flow of Argon, quickly add Pd₂(dba)₃, AsPh₃, CuI, anhydrous LiCl, and the electrophile (if solid).

  • Degassing: Seal the vessel with a septum. Apply vacuum and backfill with Argon three times to ensure complete removal of oxygen (critical to prevent stannane homocoupling).

  • Solvent Addition: Inject anhydrous, rigorously degassed DMF via syringe. Stir at room temperature for 5 minutes until the catalyst mixture forms a deep red/brown homogeneous solution.

  • Stannane Addition: Inject Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane (and the electrophile, if liquid) dropwise via syringe.

  • Reaction Execution: Heat the reaction mixture to 40–65 °C in a pre-heated oil bath or heating block. Monitor the reaction via LCMS or TLC. Complete conversion is typically observed within 4 to 18 hours[4].

  • Quenching & Tin Removal (Critical Step): Once complete, cool the reaction to room temperature. Dilute with diethyl ether (or EtOAc) and add an equal volume of 10% aqueous Potassium Fluoride (KF) solution. Stir vigorously for 30–60 minutes. Note: This converts soluble tributyltin byproducts into polymeric Tributyltin Fluoride (Bu₃SnF), which precipitates as a white solid.

  • Workup: Filter the biphasic mixture through a pad of Celite to remove the Bu₃SnF and Pd black. Separate the organic layer, wash with water (3x to remove DMF and LiCl) and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography on silica gel (pre-treated with 1% Et₃N if the resulting coupled diene/enol ether is acid-sensitive).

References

  • Supporting Information - Wiley-VCH (Synthesis involving Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane and Pd/AsPh3/CuI systems)
  • Mechanism of the Stille Reaction Catalyzed by Palladium Ligated to Arsine Ligand: PhPdI(AsPh3)(DMF)
  • Source: Organometallics (ACS Publications)
  • Towards the total synthesis of gambieric acid A (Preparation and handling of Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane)

Sources

Troubleshooting

Technical Support Center: Managing and Removing Toxic Organotin Byproducts from Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane Reactions

This technical support guide is designed for researchers, scientists, and drug development professionals who utilize Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane in their synthetic endeavors. The utility of this reagent i...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who utilize Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane in their synthetic endeavors. The utility of this reagent in carbon-carbon bond formation, particularly in Stille cross-coupling reactions, is often accompanied by the challenge of removing toxic organotin byproducts.[1] Failure to adequately remove these residues can compromise the biological activity of target molecules and pose significant health and environmental risks.[2][3][4] This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the purity and safety of your compounds.

The Critical Importance of Organotin Removal

Organotin compounds, especially trialkyltin derivatives like tributyltin, are known for their toxicity.[4][5][6] The toxicity profile generally follows the order: R₃SnX > R₂SnX₂ > RSnX₃.[4] In a drug development context, residual tin must be reduced to parts-per-million (ppm) levels to meet regulatory standards and ensure the validity of biological screening data.[2][3] This necessitates robust and validated purification strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary organotin byproducts I should expect from my reaction?

A1: The most common byproducts are tributyltin halides (e.g., Bu₃SnCl, Bu₃SnBr) and unreacted starting stannane. In reactions involving organotin hydrides, you may also encounter hexaalkylditins (e.g., Bu₃SnSnBu₃).[3][7]

Q2: How can I qualitatively assess the presence of organotin residues during my reaction workup?

A2: Thin-layer chromatography (TLC) can be a useful tool for qualitative or semi-quantitative analysis.[3] Organotin compounds can be visualized on a TLC plate using specific stains. For instance, spraying the plate with a 0.5% xylenol orange and 5% saturated bromine water in ethanol can reveal organotin compounds as purple-red spots under natural light.[8]

Q3: Are there less toxic alternatives to organotin reagents for similar transformations?

A3: Yes, the development of less toxic organometallic reagents is an active area of research. Organoboranes (used in Suzuki couplings) and organozinc reagents (used in Negishi couplings) are common alternatives.[9] For radical reactions, silanes, such as tris(trimethylsilyl)silane, can sometimes replace toxic tin hydrides.[5]

Q4: I'm working on a large-scale synthesis. Are there strategies to minimize organotin waste from the outset?

A4: Absolutely. Employing a catalytic amount of the organotin reagent with an in situ recycling system can significantly reduce the overall tin waste generated.[10][11] Additionally, using polymer-supported or fluorous-tagged organotin reagents can simplify the removal process to a simple filtration step.[5][10]

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a question-and-answer format.

Issue 1: My product is still contaminated with tin byproducts after a standard aqueous workup.

  • Question: I've performed multiple water washes, but my NMR still shows significant tributyltin signals. Why is this, and what should I do?

  • Answer: Organotin compounds, particularly tributyltin derivatives, are generally nonpolar and have poor water solubility, making simple aqueous extractions ineffective.[12] The primary strategies for their removal involve converting them into species that are either insoluble and can be filtered off, or are significantly more polar for effective removal.[3]

    • Recommended Action: The most common and effective method is an aqueous potassium fluoride (KF) wash. The fluoride ions react with tributyltin halides to form a solid precipitate of tributyltin fluoride (Bu₃SnF), which is insoluble in most organic solvents and can be removed by filtration.[12][13] Wash the organic layer of your workup 2-3 times with a 1M aqueous solution of KF, shaking vigorously for at least one minute during each wash.[3][7]

Issue 2: A persistent emulsion or a fine white precipitate formed during the KF wash, making separation difficult.

  • Question: The KF wash resulted in a fine white solid at the interface, and I'm losing my product during separation. How can I resolve this?

  • Answer: The formation of an insoluble white precipitate of Bu₃SnF is expected and desired.[7][10] However, if it's very fine, it can lead to separation issues.

    • Recommended Action: After the KF wash, filter the entire biphasic mixture through a pad of Celite®.[12][14] This will remove the solid Bu₃SnF. The filtrate can then be returned to a separatory funnel for clean separation of the organic and aqueous layers.[10]

Issue 3: My product co-elutes with organotin impurities during silica gel chromatography.

  • Question: I'm running a silica gel column, but I can't get a clean separation of my product from the tin byproducts. What are my options?

  • Answer: The nonpolar nature of many organotin byproducts can lead to co-elution with desired compounds on standard silica gel.

    • Recommended Actions:

      • Modified Eluent: Add triethylamine (~2-5%) to your eluent. The basicity of the triethylamine helps to retain the organotin species on the silica gel, allowing for better separation.[7][10]

      • Modified Stationary Phase: A highly effective method is to use a stationary phase composed of 10% w/w anhydrous potassium carbonate (K₂CO₃) in silica gel.[2][7] This modified stationary phase can reduce organotin impurities to levels below 15 ppm.[2] A similar approach using 10% KF on silica has also been reported to be effective.[7][11]

Issue 4: My product is water-soluble or highly polar, making aqueous workups with KF problematic.

  • Question: My product has high polarity, and I'm concerned about losing it in the aqueous layer during a KF wash. Is there a non-aqueous method?

  • Answer: For water-soluble or highly polar products, it is best to avoid aqueous washes.

    • Recommended Action: You can directly attempt purification by flash chromatography using a modified stationary phase, such as 10% K₂CO₃ on silica gel.[7] This method avoids the introduction of water and can effectively remove organotin impurities.[7] Alternatively, solid-phase extraction (SPE) cartridges can be used to separate organotin compounds.[7]

Issue 5: I have a solid product, and recrystallization is not removing all the tin contamination.

  • Question: I've tried recrystallizing my solid product, but I'm still seeing tin residues. What else can I do?

  • Answer: While recrystallization can be effective, sometimes slurrying the crude solid product in a suitable solvent prior to recrystallization can significantly improve purity.

    • Recommended Action: Slurry the crude solid product in a solvent in which your product has low solubility but the organotin impurities are soluble, such as methyl tert-butyl ether (MTBE) or hexanes.[7][10] Stir for a period, then filter the solid. This process can be repeated before proceeding with a final recrystallization.

Data Summary: Efficiency of Organotin Removal Methods

MethodTypical Residual Tin LevelKey AdvantagesKey Considerations
Aqueous KF Wash < 1% w/wSimple, inexpensive, and widely applicable.Can form emulsions; not ideal for water-sensitive products.
Chromatography on 10% K₂CO₃/Silica < 15 ppmHighly effective; avoids aqueous workup.Requires preparation of the modified stationary phase.[2]
Chromatography on KF/Silica < 30 ppmEffective for a range of reactions.May require optimization of the KF loading.[11]
Silica-Based Scavengers Often to non-detectable levelsHigh efficiency; simple filtration workup; avoids aqueous conditions.Higher cost compared to other methods.[14]
Acidic Extraction (e.g., 5% oxalic acid) VariableCan be effective for certain products.Product stability under acidic conditions must be considered.[7]

Experimental Protocols

Protocol 1: Aqueous Potassium Fluoride (KF) Wash
  • Dilution: After the reaction is complete, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

  • KF Treatment: Transfer the mixture to a separatory funnel and wash the organic layer 2-3 times with a 1M aqueous solution of KF. During each wash, shake the separatory funnel vigorously for at least 1 minute.[7]

  • Precipitate Formation: An insoluble white precipitate of Bu₃SnF may form at the interface.[7]

  • Filtration (if necessary): If a significant precipitate forms, filter the entire biphasic mixture through a pad of Celite® to remove the solid.

  • Final Washes: Return the filtrate to the separatory funnel, separate the layers, and wash the organic layer with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Flash Chromatography with K₂CO₃-Modified Silica Gel
  • Stationary Phase Preparation: Prepare the stationary phase by thoroughly mixing 10g of finely powdered anhydrous potassium carbonate with 90g of silica gel (by weight). This mixture can be stored for several months.[10][12]

  • Column Packing: Dry-pack or prepare a slurry of the K₂CO₃/silica gel mixture in the desired eluent and pack the chromatography column.

  • Loading and Elution: Dissolve the crude product in a minimal amount of solvent and load it onto the column. Elute with an appropriate solvent system to separate the desired product from the immobilized organotin impurities.[7]

Protocol 3: Use of Silica-Based Tin Scavengers
  • Scavenger Selection: Choose an appropriate tin scavenger (e.g., SiliaMetS Thiol).

  • Incubation: After the reaction is complete, add the scavenger resin (typically 3-5 equivalents relative to the tin) to the crude reaction mixture. Stir the suspension at room temperature for 4-16 hours.

  • Filtration: Filter the mixture to remove the scavenger, which now has the tin byproducts bound to it.[14]

  • Workup: Wash the filtered scavenger with the reaction solvent. The combined filtrate contains the purified product and can be concentrated under reduced pressure.[14]

Visualized Workflows

Purification_Decision_Tree start Reaction Workup Complete product_sol Product Water Solubility? start->product_sol scavenger Use Tin Scavenger start->scavenger Alternative for all cases kf_wash Perform Aqueous KF Wash product_sol->kf_wash Low k2co3_silica Chromatography on K2CO3/Silica product_sol->k2co3_silica High final_product Purified Product kf_wash->final_product k2co3_silica->final_product scavenger->final_product

Caption: Decision tree for selecting a purification method.

KF_Wash_Workflow cluster_0 Separatory Funnel Operations cluster_1 Filtration & Final Steps A 1. Dilute Reaction Mixture B 2. Add 1M KF (aq) & Shake Vigorously A->B C 3. Separate Layers B->C D 4. Wash with Brine C->D E Filter through Celite (if precipitate forms) C->E F Dry Organic Layer (e.g., Na2SO4) C->F No E->F Yes G Concentrate F->G H Purified Product G->H

Caption: Workflow for the aqueous KF wash protocol.

References

  • BenchChem. (n.d.). Technical Support Center: Purification of Organotin Residues.
  • BenchChem. (n.d.). Technical Support Center: Removal of Organotin Residues from Stille Reactions.
  • Cornerstone. (n.d.). Removal of the By-Product Tributyltin Chloride from Reaction Mixtures.
  • Shandong Look Chemical. (2020, September 14). An efficient method for removing organotin impurities.
  • BenchChem. (n.d.). Technical Support Center: Removal of Tributyltin Byproducts.
  • BenchChem. (n.d.). Technical Support Center: Removal of Tin Byproducts from Stille Reactions.
  • BenchChem. (n.d.). Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane.
  • Dondoni, A., & Marra, A. (2015). Methodologies Limiting or Avoiding Contamination by Organotin Residues in Organic Synthesis. Chemical Reviews, 115(18), 10828–10871. [Link]

  • BenchChem. (n.d.). Technical Support Center: Removal of Tin Residues from Reaction Products.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Safety and Handling of Organotin Compounds.
  • Organic Chemistry Portal. (n.d.). Tributyltin hydride (Tributylstannane), Tin hydrides. Retrieved from [Link]

  • Google Patents. (2010). CN103245755A - Color developing agent for measuring organic tin compound by thin layer chromatography (TLC) and measurement method.
  • Branco, C. S. S., & Graceli, J. B. (2018). Molecular Mechanisms of Environmental Organotin Toxicity in Mammals. Biological & Pharmaceutical Bulletin, 41(10), 1479–1487. [Link]

  • Olivi, N., & Marek, I. (2003). Palladium-Catalyzed Cross-Coupling Reactions between Dihydropyranylindium Reagents and Aryl Halides. Synthesis of C-Aryl Glycals. Organic Letters, 5(13), 2247–2250. [Link]

  • Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

Sources

Optimization

Troubleshooting low reactivity of Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane in cross-coupling

Technical Support Center: Cross-Coupling Applications Topic: Troubleshooting Low Reactivity of Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane Welcome to the Advanced Cross-Coupling Support Center. As Application Scientists,...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Cross-Coupling Applications Topic: Troubleshooting Low Reactivity of Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane

Welcome to the Advanced Cross-Coupling Support Center. As Application Scientists, we frequently encounter challenges when coupling cyclic enol ether stannanes. This guide provides mechanistic insights, diagnostic workflows, and validated protocols to overcome the inherent low reactivity of Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane.

TroubleshootingLogic Start Low Reactivity: Dihydropyranyl Stannane CheckElec Electrophile Type? Start->CheckElec Triflate Aryl/Vinyl Triflate CheckElec->Triflate Halide Aryl/Vinyl Halide CheckElec->Halide AddLiCl Add LiCl (2-3 eq) Form Pd-Cl Intermediate Triflate->AddLiCl CheckLigand Current Ligand? Halide->CheckLigand AddLiCl->CheckLigand StrongLigand PPh3 (Strong) CheckLigand->StrongLigand SoftLigand AsPh3 (Soft) CheckLigand->SoftLigand AddCuI Add CuI (10-20 mol%) Scavenge Free Ligand StrongLigand->AddCuI OptimizeSolvent Use Polar Solvent (NMP or Dioxane) SoftLigand->OptimizeSolvent AddCuI->OptimizeSolvent Success Transmetalation Accelerated High Yield Coupling OptimizeSolvent->Success

Diagnostic workflow for overcoming transmetalation bottlenecks in Stille couplings.

FAQ & Mechanistic Troubleshooting

Q1: Why does Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane exhibit lower reactivity compared to simple vinyl or aryl stannanes? A1: The root cause lies in the kinetics of the transmetalation step. Cyclic enol ether stannanes possess high electron density at the alpha position, which paradoxically stabilizes the C-Sn bond and increases steric bulk. In the Stille catalytic cycle, transmetalation is an associative ligand substitution requiring a pentacoordinate transition state[1]. The steric hindrance of the dihydropyranyl group severely impedes the formation of this transition state, making transmetalation the rate-determining step (RDS) and leaving the stannane vulnerable to competitive degradation pathways like protodestannylation.

Q2: How can I utilize the "Copper Effect" to accelerate this specific coupling? A2: The "Copper Effect," pioneered by Farina and Liebeskind, is the most effective intervention for sluggish stannanes[2]. Palladium catalysts, particularly those utilizing strongly coordinating ligands like triphenylphosphine (PPh3), suffer from "autoretardation." Excess free phosphine competes with the stannane for coordination to the Pd(II) intermediate. By adding 10-20 mol% of a Cu(I) salt (such as CuI or Copper(I) thiophene-2-carboxylate, CuTC), the copper acts as a highly efficient scavenger. It irreversibly binds the free PPh3, removing it from the catalytic cycle and shifting the equilibrium to favor transmetalation[1].

CopperEffectMechanism Pd_Cycle Pd(II) Intermediate Transmetalation Transmetalation (Rate Limiting) Pd_Cycle->Transmetalation Requires ligand dissociation FreeLigand Free PPh3 Ligand Pd_Cycle->FreeLigand Releases L FreeLigand->Pd_Cycle Autoretardation (Re-coordination) Cu_Scavenger CuI Scavenger FreeLigand->Cu_Scavenger Intercepted by Cu(I) Cu_Complex CuI(PPh3)n Complex Cu_Scavenger->Cu_Complex Irreversible Binding Cu_Complex->Transmetalation Drives equilibrium forward

Mechanistic role of Cu(I) in scavenging free ligands to accelerate transmetalation.

Q3: Should I change my palladium ligand system entirely? A3: Yes. For dihydropyranyl stannanes, PPh3 is often too strongly coordinating. Switching to a "soft" ligand like triphenylarsine (AsPh3) in combination with a Pd(0) source like Pd2(dba)3 is highly recommended[2]. AsPh3 is significantly less coordinating than PPh3. While this makes the initial oxidative addition step slower, it facilitates rapid ligand dissociation prior to transmetalation. Because transmetalation is the bottleneck for your specific stannane, relieving this step results in a dramatic overall rate acceleration[3].

Q4: My electrophile is an aryl triflate, and the reaction is stalling even with CuI. What is the mechanistic fix? A4: When utilizing triflates, oxidative addition yields a cationic Pd(II) complex with a loosely bound triflate counterion. For transmetalation to proceed efficiently via the necessary cyclic transition state, a halide bridge is required. Adding 2-3 equivalents of anhydrous Lithium Chloride (LiCl) forces a ligand exchange, converting the sluggish Pd-OTf intermediate into a highly reactive Pd-Cl species[3]. Furthermore, LiCl increases the overall solvent polarity, which stabilizes the transition state during oxidative addition[4].

Quantitative Impact of Reaction Parameters

To guide your optimization, the following table summarizes the quantitative impact of various parameters on the relative transmetalation rate of sluggish stannanes.

Parameter ChangeStandard ConditionOptimized ConditionRelative Rate ImpactMechanistic Rationale
Ligand Tuning Pd(PPh3)4Pd2(dba)3 + AsPh3Up to 100x increaseAsPh3 dissociates readily, relieving the transmetalation bottleneck[3].
Copper Additive No Additive+ 10-20 mol% CuIUp to 1000x increaseCu(I) scavenges free ligands, preventing catalyst autoretardation[1].
Halide Additive Aryl TriflateAryl Triflate + LiClSignificant increaseConverts Pd-OTf to Pd-Cl, enabling a bridged transmetalation state[4].
Solvent Polarity THF or TolueneNMP or DioxaneModerate increasePolar aprotic solvents stabilize the ionic intermediates of the catalytic cycle[2].

Validated Experimental Protocol: Optimized Stille Coupling

This methodology is engineered as a self-validating system. Visual cues and strategic monitoring steps ensure that you can diagnose failures in real-time.

Objective: Coupling of Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane with an Aryl Bromide/Iodide.

Materials:

  • Aryl Halide (1.0 eq)

  • Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane (1.2 eq)

  • Pd2(dba)3 (2-5 mol%)

  • AsPh3 (8-20 mol%, maintaining a 1:4 Pd to Ligand ratio)

  • CuI (10-20 mol%)

  • Anhydrous N-Methyl-2-pyrrolidone (NMP) or Dioxane

Step-by-Step Methodology:

  • System Deoxygenation (Critical): In a flame-dried Schlenk flask, combine the Aryl Halide, Pd2(dba)3, AsPh3, and CuI. Dissolve in anhydrous NMP. Sparge the dark solution with ultra-pure Nitrogen or Argon for a minimum of 15 minutes.

    • Self-Validation Check: The strict exclusion of oxygen is necessary to prevent the oxidative homocoupling of the stannane. The solution should remain dark purple/brown (characteristic of Pd2(dba)3).

  • Stannane Addition: Add Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane dropwise via a gas-tight syringe.

  • Thermal Activation: Heat the reaction mixture to 50–80 °C.

    • Self-Validation Check: As the active Pd(0) species forms and oxidative addition occurs, the solution will typically transition from dark purple to a clear yellow or amber color. A persistent black precipitate indicates catalyst crashing (Pd black formation), signaling insufficient ligand stabilization or oxygen ingress.

  • Reaction Monitoring: Monitor the reaction via TLC every 2 hours.

    • Diagnostic Tip: Use UV light to track the disappearance of the aryl halide. To track the stannane, stain the TLC plate with aqueous KMnO4 (stannanes appear as bright yellow spots on a purple background).

  • Quenching & Tin Removal (KF Workup): Once complete, cool the reaction to room temperature. Add an equal volume of 1M aqueous Potassium Fluoride (KF) solution and stir vigorously for 30-60 minutes.

    • Self-Validation Check: You will observe the formation of a dense, white, insoluble precipitate. This is polymeric tributyltin fluoride (Bu3SnF). The appearance of this solid confirms the successful sequestration of toxic tin byproducts.

  • Extraction: Filter the biphasic mixture through a pad of Celite to remove the tin salts and Pd black. Extract the aqueous layer with Ethyl Acetate, wash the combined organic layers with brine, dry over MgSO4, and concentrate for column chromatography[2].

References

  • Organic Syntheses Procedure: The rate-enhancing influence of Cu(I) salts. Organic Syntheses. [Link]

  • The Mechanisms of the Stille Reaction. University of Windsor. [Link]

  • Stille-coupling. University of Tokyo. [Link]

  • Quantitative Evaluation of the Factors Contributing to the “Copper Effect” in the Stille Reaction. Organometallics - ACS Publications. [Link]

  • Stille Coupling. Chemistry LibreTexts. [Link]

Sources

Troubleshooting

Handling and storage solutions for moisture-sensitive Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane

Welcome to the Technical Support Center for Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane (CAS: 109669-45-6). This specialized organotin reagent is a cornerstone in palladium-catalyzed Stille cross-coupling reactions, freq...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane (CAS: 109669-45-6). This specialized organotin reagent is a cornerstone in palladium-catalyzed Stille cross-coupling reactions, frequently utilized by researchers to append dihydropyran rings in the total synthesis of complex carbohydrates, indoles, and fused polycyclic scaffolds [1].

Due to its acute toxicity and high sensitivity to moisture and atmospheric oxygen, precise handling and storage protocols are non-negotiable. This guide synthesizes field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure experimental success and laboratory safety.

Quantitative Reagent Profile

Understanding the physical and chemical parameters of the reagent is the first step in preventing degradation. Below is a summary of the critical quantitative data required for experimental planning [2][3].

ParameterSpecification / ValueImpact on Handling
Molecular Formula C₁₇H₃₄OSnHigh lipophilicity; requires non-polar or moderately polar dry solvents.
Molecular Weight 373.16 g/mol Used for precise stoichiometric calculations in cross-coupling.
Density 1.119 g/mL at 25 °CHeavier than water; relevant for phase separations during workup.
Storage Temperature 2 °C to 8 °CSlows thermal decomposition and suppresses protolytic cleavage.
Shelf-Life (Optimal) < 6 months (Purity >95%)Requires periodic ¹H NMR verification prior to critical syntheses.
Toxicity Profile Acute Tox 3 (Oral), Repr 1BMandates the use of a fume hood, double-gloving, and strict waste segregation.

Mechanistic FAQs: Storage & Handling

Q: Why does my reagent degrade even when stored in a standard laboratory refrigerator? A: The Sn-C(sp²) bond in the dihydropyranyl moiety is highly polarized and susceptible to electrophilic attack. Even trace amounts of moisture permeating a compromised bottle seal will cause protolytic cleavage (destannylation). This hydrolysis releases volatile 3,4-dihydro-2H-pyran and forms tributyltin hydroxide, which subsequently condenses into inactive bis(tributyltin) oxide [3]. Refrigeration slows this kinetic process but cannot stop it if moisture is present.

StannaneDegradation Stannane Tributyl(5,6-dihydro-4H- pyran-2-yl)stannane Moisture Trace H2O (Protolytic Cleavage) Stannane->Moisture Exposure Oxygen Atmospheric O2 (Oxidation) Stannane->Oxygen Exposure Dihydropyran 3,4-Dihydro-2H-pyran (Volatile) Moisture->Dihydropyran Destannylation Stannanol Tributyltin hydroxide Moisture->Stannanol Hydrolysis TinOxide Bis(tributyltin) oxide (Inactive) Oxygen->TinOxide Oxidation Stannanol->TinOxide Condensation

Caption: Mechanistic degradation pathways of the stannane upon exposure to moisture and oxygen.

Q: Should I use Nitrogen or Argon for the inert gas blanket over my Sure/Seal™ bottles? A: Argon is strongly preferred. Because Argon is denser than air, it settles over the liquid reagent, providing a robust, protective blanket that displaces oxygen and moisture. Nitrogen is lighter and more easily displaced by ambient air currents when the septum is pierced [4].

Q: How do I properly extract the reagent without creating a vacuum that pulls moist air into the bottle? A: Never withdraw liquid without replacing the displaced volume. You must use a dual-needle technique or a Sure/Seal™ Septum Inlet Transfer Adapter[4]. By injecting an equivalent volume of dry Argon into the headspace before withdrawing the liquid, you maintain positive pressure, effectively self-validating the integrity of the inert atmosphere.

Troubleshooting Guide: Reactivity & Purification

Issue 1: Rapid formation of "Palladium Black" and low coupling yields.
  • The Causality: The Stille coupling relies on a delicate Pd(0)/Pd(II) catalytic cycle. If the stannane reagent has been exposed to atmospheric oxygen, oxidized tin species (and dissolved O₂) will prematurely oxidize the electron-rich Pd(0) active catalyst into inactive, aggregated palladium nanoparticles (palladium black) before transmetalation can occur [1].

  • The Solution: Perform a rigorous freeze-pump-thaw degassing (minimum 3 cycles) of your reaction solvent. Ensure the stannane is added last under a heavy stream of Argon. If the reagent purity is below 90% via NMR, discard and use a fresh batch.

Issue 2: Persistent streaking on silica gel during chromatography.
  • The Causality: Organotin byproducts (e.g., tributyltin chloride, tributyltin oxide) are highly lipophilic and interact strongly with the silanol groups on silica gel. This causes them to streak across all fractions, contaminating the desired dihydropyran product.

  • The Solution: Implement a Potassium Fluoride (KF) Quench . The fluoride ion has an exceptionally high thermodynamic affinity for tin. Reacting the crude mixture with aqueous KF converts soluble tin halides into polymeric tributyltin fluoride ( Bu3​SnF ), which is highly insoluble in almost all organic solvents and can be easily filtered off before chromatography.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, follow these step-by-step, causality-driven methodologies.

Workflow Prep Purge Flask (3x Ar/Vacuum) Transfer Syringe Transfer under Argon Prep->Transfer React Stille Coupling (Pd cat, 80°C) Transfer->React Quench Aqueous KF Quench (Stir 30 min) React->Quench Filter Filter Bu3SnF (Precipitate) Quench->Filter Purify Silica Gel Chromatography Filter->Purify

Caption: Self-validating workflow for Stille coupling and subsequent tin byproduct removal.

Protocol A: Schlenk-Line Syringe Transfer of Stannane

This protocol ensures zero moisture/air introduction during reagent extraction.

  • Preparation: Dry a gas-tight glass syringe and stainless-steel needle in an oven at 120 °C for 2 hours. Cool in a desiccator.

  • Purge: Attach the syringe to a Schlenk line via a septum-capped adapter. Draw and expel dry Argon three times to flush the syringe barrel.

  • Pressurize: Insert an Argon-filled balloon with a needle into the septum of the Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane Sure/Seal™ bottle to establish positive pressure [4].

  • Transfer: Insert the purged syringe needle into the bottle. Draw the required volume of stannane. Self-Validation Check: If bubbles form continuously in the syringe, your needle seal is compromised; abort and reseat.

  • Delivery: Withdraw the needle and immediately inject the stannane into your pre-degassed reaction flask containing the electrophile and palladium catalyst.

Protocol B: KF Workup for Tin Byproduct Removal

This protocol eliminates >95% of toxic tin byproducts prior to column chromatography.

  • Quench: Upon completion of the Stille coupling, cool the reaction mixture to room temperature.

  • Addition: Add an equal volume of a saturated aqueous Potassium Fluoride (KF) solution (e.g., 10 mL KF solution for 10 mL organic solvent) directly to the flask.

  • Agitation: Stir the biphasic mixture vigorously for 30 to 45 minutes. Self-Validation Check: A thick, white precipitate ( Bu3​SnF ) must form at the interface of the two layers. If no precipitate forms, the conversion of tin byproducts is incomplete; add more KF and continue stirring.

  • Filtration: Filter the entire biphasic mixture through a pad of Celite to remove the polymeric tin fluoride and palladium black. Wash the pad with ethyl acetate.

  • Separation: Transfer the filtrate to a separatory funnel, isolate the organic layer, dry over MgSO4​ , and concentrate in vacuo. The crude material is now safe for standard silica gel chromatography.

References

  • Enabling CO Insertion into o-Nitrostyrenes beyond Reduction for Selective Access to Indolin-2-one and Dihydroquinolin-2-one Derivatives ACS Catalysis[Link]

Optimization

Technical Support Center: Optimizing Catalyst Turnover in Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane Couplings

Welcome to the advanced troubleshooting center for Stille cross-coupling reactions involving Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane (CAS: 109669-45-6). This specific cyclic enol stannane is a highly valuable reagent...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting center for Stille cross-coupling reactions involving Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane (CAS: 109669-45-6). This specific cyclic enol stannane is a highly valuable reagent for installing dihydropyran moieties in complex drug scaffolds[1]. However, owing to the steric bulk and electronic properties of the cyclic enol system, researchers frequently encounter sluggish transmetalation, leading to catalyst deactivation and low Turnover Numbers (TON).

This guide synthesizes mechanistic causality with field-proven protocols to help you engineer a self-validating, high-yielding catalytic system.

Diagnostic Workflow for Catalyst Deactivation

Before adjusting your reaction parameters, use the diagnostic logic below to identify the root cause of low catalyst turnover in your specific coupling environment.

TroubleshootingWorkflow Start Low Yield / Low TON in Stille Coupling CheckPd Is Palladium Black Precipitating? Start->CheckPd PdBlackYes Yes: Catalyst Deactivation (Slow Transmetalation) CheckPd->PdBlackYes  Yes PdBlackNo No: Check Stannane Stability CheckPd->PdBlackNo  No Solution1 Switch to AsPh3 or P(t-Bu)3 PdBlackYes->Solution1 CheckProto Is Protodestannylation Occurring? PdBlackNo->CheckProto Solution2 Add CuTC or CuI (Copper Effect) Solution1->Solution2  If still stalling ProtoYes Yes: Moisture or Acidic Impurities CheckProto->ProtoYes  Yes Solution3 Dry Solvents & Add CsF / LiCl ProtoYes->Solution3

Diagnostic workflow for troubleshooting low turnover in cyclic enol stannane Stille couplings.

Frequently Asked Questions & Troubleshooting Guides

Q1: My reaction stalls at 10-15% conversion and palladium black precipitates. How do I improve catalyst turnover?

A1: Overcome the Transmetalation Bottleneck via Ligand Tuning. The precipitation of palladium black indicates that the catalytic cycle is stalling at the Pd(II) resting state. If transmetalation from the organotin species to the Pd(II)(Ar)(X)L2​ complex is too slow, the palladium intermediate undergoes undesired side reactions (such as homocoupling or reduction) and aggregates into inactive elemental palladium.

The Causality: Standard phosphine ligands like PPh3​ are strongly coordinating. Mechanistic studies show that transmetalation requires the dissociation of one ligand to form a highly reactive, 14-electron monocoordinated Pd(II)(Ar)(X)L intermediate[2]. The Solution: Switch to Farina’s conditions using Triphenylarsine ( AsPh3​ ). Because arsenic donates electrons less strongly than phosphorus, AsPh3​ dissociates from the palladium center up to 670 times faster than PPh3​ in polar solvents like DMF[3]. This rapid dissociation accelerates transmetalation, preventing catalyst decay and drastically improving TON[4].

Q2: Even with AsPh3​ , my turnover number (TON) remains low when coupling with electron-rich aryl bromides. What is the next step?

A2: Exploit the "Copper Effect" using CuTC or CuI. When coupling Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane with challenging electrophiles, the inherent nucleophilicity of the tin reagent is often insufficient.

The Causality: Copper(I) co-catalysts, particularly Copper(I) thiophene-2-carboxylate (CuTC), facilitate an intermediate Sn/Cu transmetalation[5]. The resulting organocopper species is significantly more nucleophilic than the organotin precursor. This organocopper intermediate then transmetalates to the palladium center at a rate orders of magnitude faster than the stannane could alone, completely bypassing the kinetic bottleneck[1]. The Solution: Add 10–20 mol% of CuTC to your reaction mixture. Ensure the solvent is slightly polar (e.g., Dioxane or NMP) to stabilize the transient organocopper species.

Q3: I see significant protodestannylation of the 5,6-dihydro-4H-pyran-2-yl moiety instead of the cross-coupled product. How can this be mitigated?

A3: Implement Rigorous Moisture Control and Fluoride Additives. Cyclic enol stannanes are sensitive to protic cleavage, especially at elevated temperatures. The Causality: Trace moisture or acidic protons will preferentially attack the electron-rich double bond of the enol stannane, cleaving the C−Sn bond to yield 3,4-dihydro-2H-pyran and tributyltin hydroxide. The Solution: Use strictly anhydrous solvents. Furthermore, the addition of Cesium Fluoride (CsF) serves a dual purpose: it acts as a mild, non-nucleophilic base to neutralize trace acids, and the fluoride ion coordinates to the tin atom, forming a hypervalent stannate [R−SnBu3​F]− which is highly activated toward transmetalation, allowing you to lower the reaction temperature[2].

Mechanistic Pathway: Dual Pd/Cu Catalysis

To fully leverage the troubleshooting steps above, it is critical to visualize how the Copper co-catalyst intercepts the standard Stille cycle.

CatalyticCycle Pd0 Pd(0)L(n) Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Pd(II)(Ar)(X)L(2) OxAdd->PdII LigandDissoc Ligand Dissociation (-L, e.g., AsPh3) PdII->LigandDissoc PdIIMono Pd(II)(Ar)(X)L (Reactive Intermediate) LigandDissoc->PdIIMono Transmetalation Transmetalation (from Cu-Enol) PdIIMono->Transmetalation PdIIEnol Pd(II)(Ar)(Enol)L Transmetalation->PdIIEnol RedElim Reductive Elimination PdIIEnol->RedElim RedElim->Pd0  Regenerates Pd(0) Product Cross-Coupled Product RedElim->Product CuCycle CuTC + Sn-Enol Cu-Enol + SnTC (Fast Transmetalation) CuCycle->Transmetalation

Dual Pd/Cu catalytic cycle highlighting the copper effect and ligand dissociation pathways.

Quantitative Data Summary: Catalyst System Comparisons

The following table summarizes the impact of ligand tuning and copper additives on the coupling efficiency of Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane with a standard aryl bromide.

Catalyst SystemLigandCo-Catalyst / AdditiveSolventTemp (°C)Est. TONYield (%)
Pd(PPh3​)4​ (5 mol%) PPh3​ NoneToluene100< 10~15%
Pd2​(dba)3​ (2.5 mol%) AsPh3​ NoneDMF604555%
Pd2​(dba)3​ (2.5 mol%) AsPh3​ CuTC (10 mol%)Dioxane60> 8089%
Pd(P(t−Bu)3​)2​ (2 mol%) P(t−Bu)3​ CsF (2.0 equiv)THF50> 9094%

Note: Data synthesized from optimized Stille coupling conditions for cyclic enol stannanes[1],[2].

Standardized Experimental Protocol

This self-validating protocol utilizes the optimized Pd2​(dba)3​ / AsPh3​ / CuTC system to ensure maximum catalyst turnover and suppress protodestannylation.

Reagents & Materials:

  • Aryl halide electrophile (1.0 equiv)

  • Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane (1.2 equiv)

  • Pd2​(dba)3​ (2.5 mol% - delivers 5 mol% Pd)

  • AsPh3​ (10 mol%)

  • CuTC (Copper(I) thiophene-2-carboxylate) (10 mol%)

  • Anhydrous 1,4-Dioxane (degassed via freeze-pump-thaw)

Step-by-Step Methodology:

  • Glovebox Preparation: In an argon-filled glovebox, charge an oven-dried Schlenk flask with the aryl halide (if solid), Pd2​(dba)3​ , AsPh3​ , and CuTC.

    • Causality Check: Assembling the solid catalyst and ligands in the absence of solvent prevents premature ligand oxidation and ensures the exact stoichiometric ratio required for the active Pd(0)Ln​ species.

  • Solvent Addition: Seal the flask, remove it from the glovebox, and connect it to a Schlenk line. Inject anhydrous, degassed 1,4-Dioxane to achieve a 0.2 M concentration. Stir at room temperature for 10 minutes until a deep red/purple homogeneous solution forms.

  • Stannane Injection: If the aryl halide is a liquid, inject it now. Follow immediately by the dropwise addition of Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane via a gas-tight syringe.

  • Thermal Activation: Heat the reaction mixture to 60 °C. Monitor the reaction via TLC or LC-MS.

    • Causality Check: The reaction should remain homogeneous. If a black mirror (Pd black) forms rapidly, your solvent was insufficiently degassed or wet.

  • Quench and Tin Removal (KF Workup): Once the electrophile is consumed (typically 2–4 hours), cool the reaction to room temperature. Add an equal volume of 10% aqueous Potassium Fluoride (KF) solution and stir vigorously for 30 minutes.

    • Causality Check: KF converts the soluble tributyltin halide byproducts into insoluble polymeric tributyltin fluoride ( Bu3​SnF ), which precipitates as a white solid, preventing tin contamination during silica gel chromatography.

  • Extraction: Filter the biphasic mixture through a pad of Celite. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organics with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo for subsequent purification.

References

  • Benchchem. "Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane | 109669-45-6 | Benchchem". benchchem.com.
  • ResearchGate. "(PDF) ”Copper Effect” in Migita–Kosugi–Stille Coupling Revisited".
  • Wiley-VCH. "1 Mechanistic Aspects of Metal-Catalyzed C,C- and C,X-Bond Forming Reactions". wiley-vch.de.
  • University of Windsor. "The Mechanisms of the Stille Reaction". uwindsor.ca.
  • Journal of the American Chemical Society.

Sources

Reference Data & Comparative Studies

Validation

Engineering Oxygen Heterocycles: Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane vs. Boronic Acids in Cross-Coupling

The introduction of a 5,6-dihydro-4H-pyran-2-yl moiety is a critical transformation in the synthesis of complex polycyclic ethers, natural products, and highly functionalized pharmaceutical intermediates. When designing...

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Author: BenchChem Technical Support Team. Date: April 2026

The introduction of a 5,6-dihydro-4H-pyran-2-yl moiety is a critical transformation in the synthesis of complex polycyclic ethers, natural products, and highly functionalized pharmaceutical intermediates. When designing a late-stage cross-coupling strategy to install this oxygen heterocycle, synthetic chemists are typically forced to choose between two primary catalytic pathways: the Stille coupling (utilizing an organostannane) and the Suzuki-Miyaura coupling (utilizing a boronic acid or pinacol ester).

As a Senior Application Scientist, I approach this decision not merely as a choice of reagents, but as a balance of mechanistic causality, thermodynamic stability, and downstream purification logistics. This guide objectively compares these two reagents, providing the mechanistic rationale and self-validating protocols necessary to execute these couplings successfully.

Mechanistic Causality: Stability vs. Toxicity

The fundamental difference in performance between these two reagents stems from the electronic environment of the 2-position on the dihydropyran ring—an α -heteroatom vinyl system.

The Boronic Acid Dilemma: Protodeboronation

In the Suzuki-Miyaura coupling, 5,6-dihydro-4H-pyran-2-ylboronic acid (or its pinacol ester) must undergo activation by a base to form a reactive "ate" complex prior to transmetalation. However, the empty p-orbital of the boron atom is situated directly adjacent to the electron-rich enol ether oxygen. This strong inductive electron-withdrawing effect, combined with the basic reaction conditions, makes the C–B bond highly susceptible to hydrolytic cleavage. This phenomenon, known as protodeboronation , often leads to the rapid degradation of the boronic acid into the volatile 3,4-dihydro-2H-pyran before transmetalation can occur.

The Stannane Advantage: Covalent Robustness

Conversely, Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane features a highly covalent, less polarized C–Sn bond. This grants the reagent excellent bench stability and complete resistance to hydrolysis. Because the Stille coupling proceeds under strictly neutral conditions, it bypasses the degradation pathways that plague the boronic acid equivalent. In highly complex functionalizations—such as the Liebeskind–Srogl cross-coupling of base-sensitive triazinium salts—stannanes reliably deliver the dihydropyran moiety where analogous boronic acids fail completely[1]. Furthermore, stannanes exhibit superior functional group tolerance when coupling with electron-deficient or highly coordinating heteroaromatics[2].

Decision Matrix & Pathway Visualization

To optimize yield and minimize side reactions, the selection between the stannane and the boronic ester should follow a strict logical workflow based on substrate sensitivity.

G Start Target: 5,6-dihydro-4H-pyran-2-yl Cross-Coupling Base Is the electrophile base-sensitive? Start->Base Proto Is the reaction prone to protodeboronation? Base->Proto No Stille Select: Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane (Stille Coupling) Base->Stille Yes (Requires neutral pH) Proto->Stille Yes (Boron unstable) Suzuki Select: 5,6-dihydro-4H-pyran-2-ylboronic ester (Suzuki Coupling) Proto->Suzuki No WorkupS KF Workup Required (Precipitate Bu3SnF) Stille->WorkupS WorkupZ Standard Aqueous Extraction Suzuki->WorkupZ

Decision logic for selecting Stille vs Suzuki coupling for dihydropyran moieties.

Quantitative Performance Comparison

The following table synthesizes the operational and performance metrics of both reagents when applied to late-stage oxygen heterocycle functionalization.

Performance MetricTributyl(5,6-dihydro-4H-pyran-2-yl)stannane5,6-dihydro-4H-pyran-2-ylboronic acid pinacol ester
Reagent Stability Excellent (Stable to air/moisture; indefinite shelf life)Moderate (Prone to slow hydrolysis/protodeboronation)
Reaction Conditions Neutral (Base-free, often requires Cu(I) co-catalyst)Basic (Requires aqueous or anhydrous base)
Functional Group Tolerance Outstanding (Tolerates esters, aldehydes, acidic protons)Good (Sensitive to base-labile groups)
Transmetalation Rate Slower (Accelerated by CuTC or CsF)Fast (Facilitated by boronate "ate" complex formation)
Toxicity & Byproducts High (Generates toxic, lipophilic Bu3​SnX species)Low (Generates benign, water-soluble boron salts)
Purification Complexity High (Requires specific fluoride-precipitation workup)Low (Standard aqueous phase separation)

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. They include specific causality notes explaining why certain reagents are used, alongside visual and analytical checkpoints to confirm reaction progress.

Protocol A: Stille Coupling via Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane

Causality: This protocol utilizes Copper(I) thiophene-2-carboxylate (CuTC) as a co-catalyst. The Cu(I) ion scavenges free phosphine ligands and rapidly forms a highly reactive organocopper intermediate via transmetalation with the stannane. This "copper effect" is critical for overcoming the steric bulk of the dihydropyran ring and accelerating the reaction[3].

  • Preparation: In an oven-dried Schlenk flask under argon, combine the aryl halide (1.0 equiv), Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane (1.2 equiv), Pd(PPh3​)4​ (5 mol%), and CuTC (1.5 equiv).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (0.1 M concentration).

  • Reaction: Heat the mixture to 90 °C for 4–6 hours.

    • Validation Checkpoint 1: The reaction mixture will transition from a pale yellow suspension to a dark, homogenous red/brown solution as the active Pd(0) species forms and transmetalation begins.

  • Fluoride Workup (Critical Step): Cool the reaction to room temperature. Add an equal volume of saturated aqueous Potassium Fluoride (KF) solution and stir vigorously for 45 minutes.

    • Causality: Fluoride has a high thermodynamic affinity for tin. This step converts highly lipophilic tributyltin halides into polymeric tributyltin fluoride ( Bu3​SnF ), preventing tin streaking during chromatography.

    • Validation Checkpoint 2: A voluminous, milky-white precipitate ( Bu3​SnF ) will rapidly form in the biphasic mixture. If the precipitate does not form, the tin byproduct remains soluble and will contaminate the final product.

  • Isolation: Filter the biphasic suspension through a pad of Celite, wash with ethyl acetate, separate the organic layer, dry over MgSO4​ , and purify via silica gel chromatography.

Protocol B: Suzuki-Miyaura Coupling via Boronic Pinacol Ester

Causality: To mitigate the high risk of protodeboronation of the sensitive α -oxygenated vinyl boronic ester, a mild base ( K3​PO4​ ) and a biphasic solvent system are employed. This minimizes the residence time of the activated boronate in a highly alkaline environment while maintaining sufficient reactivity for transmetalation.

  • Preparation: In a round-bottom flask, combine the aryl halide (1.0 equiv), 5,6-dihydro-4H-pyran-2-ylboronic acid pinacol ester (1.5 equiv), and Pd(dppf)Cl2​⋅CH2​Cl2​ (5 mol%).

  • Solvent & Base: Add a degassed mixture of 1,4-Dioxane and 2M aqueous K3​PO4​ (3:1 ratio, 0.1 M overall concentration).

  • Reaction: Heat to 80 °C under vigorous stirring for 2–4 hours.

    • Validation Checkpoint 1: Monitor the reaction strictly via LC-MS rather than TLC. Look specifically for the mass of the protodeboronated byproduct (3,4-dihydro-2H-pyran). If protodeboronation outpaces cross-coupling, lower the temperature to 60 °C and switch to a weaker base like Cs2​CO3​ .

  • Isolation: Cool to room temperature, dilute with water, and extract three times with ethyl acetate. The benign boron byproducts will partition cleanly into the aqueous phase. Dry the combined organics over Na2​SO4​ , concentrate, and purify via standard chromatography.

Conclusion

While the Suzuki-Miyaura coupling remains the industry standard for general carbon-carbon bond formation due to its benign toxicity profile, the synthesis of 2-substituted dihydropyrans presents a unique mechanistic edge case. The inherent instability of α -heteroatom vinyl boronic acids often results in frustratingly low yields due to protodeboronation. In these challenging scenarios, Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane proves to be the superior reagent. Despite the necessity for rigorous tin-removal protocols, the stannane's covalent stability, neutral reaction conditions, and reliable transmetalation kinetics make it the most authoritative choice for complex, late-stage oxygen heterocycle functionalization.

References

  • Synthesis of C3-Substituted N1-tert-Butyl 1,2,4-Triazinium Salts via the Liebeskind–Srogl Reaction for Fluorogenic Labeling of Live Cells Source: The Journal of Organic Chemistry (ACS) / PubMed Central URL:[Link]

  • Stille vs. Suzuki – cross-coupling for the functionalization of diazocines Source: RSC Advances / PubMed Central URL:[Link]

  • Stille Coupling Source: Organic Chemistry Portal URL:[Link]

Sources

Comparative

A Comparative Guide to the Reactivity of Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane and Trimethylstannyl Derivatives in Stille Coupling

For Researchers, Scientists, and Drug Development Professionals In the landscape of palladium-catalyzed cross-coupling reactions, the Stille coupling stands as a robust and versatile tool for the formation of carbon-carb...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of palladium-catalyzed cross-coupling reactions, the Stille coupling stands as a robust and versatile tool for the formation of carbon-carbon bonds.[1] A critical parameter influencing the efficiency of this reaction is the nature of the organostannane reagent. This guide provides an in-depth comparison of the reactivity of tributyl(5,6-dihydro-4H-pyran-2-yl)stannane and its corresponding trimethylstannyl derivatives, offering experimental insights and mechanistic rationale to inform reagent selection in complex synthetic campaigns.

The Decisive Role of Alkyl Groups on Tin: A Fundamental Reactivity Comparison

The choice between tributyltin and trimethyltin appendages on the transferring group is not trivial; it has profound implications for reaction kinetics, yields, and purification. The fundamental difference in reactivity stems from the steric and electronic properties of the butyl versus the methyl groups, which directly impacts the rate-determining transmetalation step of the Stille catalytic cycle.

Experimental evidence consistently demonstrates the superior reactivity of trimethylstannyl derivatives compared to their tributylstannyl counterparts. This is primarily attributed to the smaller steric bulk of the methyl groups, which facilitates a more rapid transmetalation with the palladium complex.[2] A study on an intramolecular Stille cyclization provided a direct comparison, where the trimethyltin precursor consistently afforded higher yields than the tributyltin analogue under identical conditions.[2]

Beyond kinetics, the choice of alkyl groups on the tin atom also influences the practical aspects of a synthesis. Trimethyltin byproducts are generally more volatile and possess greater water solubility, which can significantly simplify the purification process compared to the more lipophilic and less volatile tributyltin residues.[3] However, it is crucial to note that all organotin compounds are toxic, with trimethylstannyl derivatives exhibiting higher toxicity, necessitating stringent safety protocols during handling and purification.[3]

Data-Driven Comparison: Intramolecular Stille Cyclization

A compelling illustration of the enhanced reactivity of trimethylstannanes is found in the work of Maleczka and Gallagher on an intramolecular Stille cyclization. The data, summarized below, highlights the consistently higher yields achieved with the trimethylstannyl precursor across various solvents and ligands.

R in PrecursorLigandSolventTime (h)Yield (%)
BuAsPh₃NMP2260
Me AsPh₃ NMP 14 72
BuAsPh₃THF2852
Me AsPh₃ THF 15 63
Bu(2-furyl)₃PNMP2461
Me (2-furyl)₃P NMP 10 74
Bu(2-furyl)₃PTHF2763
Me (2-furyl)₃P THF 12 73
Data sourced from Maleczka, R. E., Jr.; Gallagher, W. P. Org. Lett. 2001, 3, 4173-4176.[2]

The Stille Coupling Catalytic Cycle

The generally accepted mechanism for the Stille coupling reaction involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. The nature of the alkyl groups on the organostannane reagent primarily influences the transmetalation step.

Stille_Cycle cluster_legend Diagram Caption Pd(0)L2 Pd(0)L2 R1-Pd(II)L2-X R1-Pd(II)L2-X Pd(0)L2->R1-Pd(II)L2-X Oxidative Addition (R1-X) R1-Pd(II)L2-R2 R1-Pd(II)L2-R2 R1-Pd(II)L2-X->R1-Pd(II)L2-R2 Transmetalation (R2-SnR3) Rate-Determining Step R1-R2 R1-R2 R1-Pd(II)L2-R2->R1-R2 Reductive Elimination The Stille Coupling Catalytic Cycle The Stille Coupling Catalytic Cycle

Caption: The Stille Coupling Catalytic Cycle.

Experimental Protocols

Synthesis of a Trimethylstannyl Pyran Derivative

While direct comparative data for 2-stannyl-5,6-dihydro-4H-pyrans is scarce, the synthesis and coupling of the related 5-(trimethylstannyl)-2H-pyran-2-one, as reported by W.R. Roush and coworkers, provides a valuable protocol for a trimethylstannyl heterocyclic reagent.

Synthesis of 5-(Trimethylstannyl)-2H-pyran-2-one

  • To a solution of 5-bromo-2H-pyran-2-one in THF, add hexamethylditin and a catalytic amount of Pd(PPh₃)₄.

  • Reflux the mixture under an inert atmosphere until the starting material is consumed (as monitored by TLC).

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash chromatography on silica gel to afford 5-(trimethylstannyl)-2H-pyran-2-one.

Stille Coupling of 5-(Trimethylstannyl)-2H-pyran-2-one with an Enol Triflate

  • To a solution of the enol triflate in THF, add 5-(trimethylstannyl)-2H-pyran-2-one, LiCl, and a catalytic amount of Pd(PPh₃)₄.

  • Stir the solution at 65 °C for 24 hours.

  • Upon cooling to room temperature, evaporate the solvent.

  • Dissolve the crude material in CH₂Cl₂ and wash with brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate.

  • Purify the product by flash chromatography.

This protocol yielded the coupled product in 61% yield.[4]

General Protocol for Stille Coupling with Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane

A general procedure for the Stille coupling of an aryl halide with a tributylstannane is provided below. The reactivity of tributyl(5,6-dihydro-4H-pyran-2-yl)stannane is expected to be lower than its trimethylstannyl counterpart, potentially requiring higher temperatures, longer reaction times, or the use of additives like Cu(I) salts to achieve comparable yields.

  • In a flame-dried flask under an inert atmosphere, dissolve the aryl halide and tributyl(5,6-dihydro-4H-pyran-2-yl)stannane (1.1-1.5 equivalents) in an appropriate solvent (e.g., DMF, toluene, or THF).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additives (e.g., CuI, CsF).

  • Degas the reaction mixture.

  • Heat the reaction to the desired temperature (typically between 60-110 °C) and monitor by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with an aqueous solution of KF to precipitate the tributyltin fluoride.

  • Filter the mixture through celite, and extract the aqueous layer with an organic solvent.

  • Wash the combined organic layers with brine, dry over a drying agent, and concentrate.

  • Purify the crude product by flash column chromatography.

Workflow for Reagent Selection and Reaction Optimization

Reagent_Selection_Workflow start Define Synthetic Target and Coupling Partners reagent_choice Choose Organostannane: Tributyl vs. Trimethyl start->reagent_choice trimethyl Trimethylstannyl Derivative (e.g., 2-trimethylstannyl-dihydropyran) reagent_choice->trimethyl Higher Reactivity, Easier Purification tributyl Tributylstannyl Derivative (Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane) reagent_choice->tributyl Lower Toxicity, Commercial Availability reaction_setup Set Up Stille Coupling Reaction (Catalyst, Solvent, Temperature) trimethyl->reaction_setup tributyl->reaction_setup monitoring Monitor Reaction Progress (TLC, GC-MS, LC-MS) reaction_setup->monitoring workup Workup and Purification (KF wash, Chromatography) monitoring->workup analysis Analyze Results (Yield, Purity) workup->analysis

Caption: Workflow for Stilling Coupling Reagent Selection.

Conclusion and Future Perspectives

The selection between tributyl- and trimethylstannyl derivatives for Stille coupling is a trade-off between reactivity and practicality. The smaller steric profile of the methyl groups in trimethylstannanes generally leads to faster reaction rates and higher yields, as substantiated by experimental data.[2] Furthermore, the physical properties of trimethyltin byproducts facilitate simpler purification protocols.

However, the higher toxicity of trimethylstannyl compounds is a significant concern that necessitates careful handling and waste disposal.[3] Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane, while likely less reactive, may be preferred in scenarios where toxicity is a primary concern or when the substrate is not particularly challenging.

Future advancements in this field will likely focus on the development of tin-free cross-coupling methodologies or the design of more reactive and less toxic organostannane reagents to mitigate the environmental and health concerns associated with organotin chemistry.

References

  • Maleczka, R. E., Jr.; Gallagher, W. P. Stille Couplings Catalytic in Tin: A "Sn-F" Approach. Org. Lett.2001 , 3 (25), 4173–4176. [Link]

  • Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angew. Chem., Int. Ed. Engl.1986 , 25, 508-524. [Link]

  • Farina, V.; Krishnamurthy, V.; Scott, W. J. The Stille Reaction. Org. React.1997 , 50, 1-652. [Link]

  • Roush, W. R.; Barda, D. A. Synthesis of 5-(Trimethylstannyl)-2H-pyran-2-one and 3-(Trimethylstannyl)-2H-pyran-2-one and Their Application in the Synthesis of Substituted 2H-Pyran-2-ones. J. Org. Chem.1996 , 61 (23), 8090–8097. [Link]

  • Gallagher, W. P.; Maleczka, R. E., Jr. Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. J. Org. Chem.2005 , 70 (3), 841–846. [Link]

  • Stille reaction. Wikipedia. [Link]

  • Vinyl tributyltin. Wikipedia. [Link]

  • Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. RSC. [Link]

  • The Stille Reaction. Chem 115 Myers. [Link]

  • 5-(Trimethylstannyl)-2H-pyran-2-one and 3-(Trimethylstannyl). ACS Publications. [Link]

Sources

Validation

Comprehensive Analytical Guide: HPLC Methodologies for Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane Reaction Monitoring

Executive Summary & Analytical Context As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with monitoring Stille cross-coupling reactions[1]. While Tributyl(5,6-dihydro-4H-pyr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Context

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with monitoring Stille cross-coupling reactions[1]. While Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane is an exceptionally versatile synthon for introducing dihydropyran rings into complex pharmaceutical scaffolds[2], tracking its consumption and the fate of its tin byproducts is notoriously difficult.

The core analytical challenge is twofold:

  • Chromatographic Invisibility: The tributyltin moiety and the dihydropyran ring lack a highly conjugated π -system. This renders the unreacted starting material and tin-containing byproducts virtually invisible to standard UV-Vis detectors at practical wavelengths (>210 nm).

  • Secondary Interactions: Organotin species act as strong Lewis acids. On traditional silica-based reversed-phase columns, they interact aggressively with residual silanol groups (Si-OH), leading to severe peak tailing, carryover, and inaccurate quantitation.

This guide objectively compares traditional RP-HPLC-UV against an optimized RP-HPLC-CAD/ELSD workflow using end-capped stationary phases, providing a self-validating protocol for achieving a comprehensive reaction mass balance.

Methodological Comparison: UV vs. Aerosol-Based Detection

The Causality Behind Detector Selection

In standard reaction monitoring, UV detection at 254 nm easily captures the aryl halide electrophile and the resulting cross-coupled aryl-dihydropyran product. However, relying solely on UV creates a dangerous "blind spot" for the unreacted stannane and the tributyltin halide/oxide byproducts.

To achieve a true mass balance, we must employ universal detection. Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) are ideal for this application[3]. These detectors nebulize the column effluent, evaporate the mobile phase, and measure the remaining non-volatile analyte particles. Because Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane and its byproducts are non-volatile, they yield strong, quantifiable signals independent of their optical properties.

The Causality Behind Column Chemistry

Using a standard C18 column for organotins is a recipe for chromatographic failure. The exposed Si-OH groups on the silica surface ion-exchange with the tin center. We must use a heavily end-capped or base-deactivated C18 column (e.g., utilizing trimethylsilyl end-capping) to sterically shield the silica backbone. This prevents secondary interactions and ensures sharp, symmetrical peaks for the stannane species.

G Reaction Stille Reaction Mixture (Stannane, Ar-X, Product, Bu3SnX) Prep Sample Preparation (Quench & Filtration) Reaction->Prep HPLC End-capped C18 RP-HPLC Prep->HPLC UV UV Detection (254 nm) HPLC->UV CAD CAD / ELSD Detection HPLC->CAD UV_Result Detects: Ar-X, Product Misses: Stannane, Bu3SnX UV->UV_Result CAD_Result Detects: All Non-Volatiles (Comprehensive Mass Balance) CAD->CAD_Result

Fig 1: Logical workflow comparing UV and CAD/ELSD detection for Stille reaction monitoring.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the following protocol is designed with internal validation steps—specifically, a centrifugation step to prevent palladium precipitation on the column frit, and a prolonged high-organic hold to ensure the highly lipophilic tin byproducts do not cause carryover in subsequent runs.

Protocol A: Optimized HPLC-CAD/ELSD Workflow

Objective: Simultaneous quantification of aryl halide, cross-coupled product, unreacted Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane, and tributyltin byproducts.

Step 1: Sample Preparation (Quenching & Matrix Removal)

  • Extract a 50 µL aliquot from the active Stille reaction mixture.

  • Quench immediately by diluting into 950 µL of Acetonitrile (MeCN) containing 0.1% Formic Acid (FA) to halt palladium catalysis.

  • Vortex for 10 seconds to ensure complete homogenization.

  • Centrifuge at 12,000 x g for 5 minutes to pellet precipitated palladium black and inorganic salts (e.g., CsF or LiCl).

  • Transfer the supernatant to an amber HPLC vial (organotins can degrade photochemically over prolonged periods).

Step 2: Chromatographic Conditions

  • Column: End-capped C18 (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid (Note: Avoid non-volatile buffers like phosphates, which will permanently foul the CAD/ELSD).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0.0 - 1.0 min: 10% B

    • 1.0 - 6.0 min: Linear ramp to 100% B

    • 6.0 - 9.0 min: Hold at 100% B (Critical step to elute highly lipophilic tributyltin species).

    • 9.0 - 10.0 min: Return to 10% B.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C (Improves mass transfer for bulky stannanes).

  • Injection Volume: 2 µL.

Step 3: Detector Settings (CAD/ELSD)

  • Evaporation Temperature: 35 °C (Low enough to prevent volatilization of the dihydropyran stannane, but high enough to evaporate the aqueous MeCN mobile phase).

  • Data Collection Rate: 10 Hz.

Quantitative Data Presentation

The following table summarizes the performance metrics of the traditional UV method versus the optimized CAD method. Data is representative of a standard Stille coupling between Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane and 4-bromobenzonitrile.

AnalyteRP-HPLC-UV (254 nm) LODRP-HPLC-CAD LODPeak Symmetry (Standard C18)Peak Symmetry (End-capped C18)
4-Bromobenzonitrile 0.05 µg/mL0.10 µg/mL1.1 (Excellent)1.0 (Excellent)
Coupled Product 0.05 µg/mL0.15 µg/mL1.2 (Good)1.0 (Excellent)
Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane > 50 µg/mL (Poor)0.20 µg/mL2.8 (Severe Tailing)1.1 (Excellent)
Tributyltin Chloride (Byproduct) > 100 µg/mL (Invisible)0.25 µg/mL3.5 (Severe Tailing)1.2 (Good)

Table 1: Comparative analytical performance. The CAD method provides near-universal detection limits, while the end-capped column restores peak symmetry for the organotin species.

Conclusion

For researchers optimizing Stille couplings with Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane, relying on UV detection alone provides a dangerously incomplete picture of the reaction kinetics. By transitioning to an aerosol-based detector (CAD or ELSD) paired with a heavily end-capped C18 stationary phase, scientists can achieve a comprehensive mass balance, tracking both the UV-active aromatic species and the chromatographically elusive organotin reagents.

References

  • Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies Source: National Institutes of Health (NIH) / PMC 1

  • Stille Cross-Coupling Reaction Source: Thermo Fisher Scientific - US 2

  • The structure of organotin oxides playing a key role on the transesterification of dimethyl carbonate with hydrogenated bisphenol A Source: The Korean Institute of Chemical Engineers 3

  • Organotin Reagents Source: Sigma-Aldrich

Sources

Comparative

Evaluating the Toxicity and Synthetic Utility of Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane vs. Organozinc Reagents

As pharmaceutical complexity increases, the efficient synthesis of C-aryl glycals and dihydropyran derivatives has become a critical focal point in drug development. Historically, the introduction of the dihydropyran moi...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical complexity increases, the efficient synthesis of C-aryl glycals and dihydropyran derivatives has become a critical focal point in drug development. Historically, the introduction of the dihydropyran moiety has relied heavily on the Stille cross-coupling reaction using Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane[1]. While this reagent offers excellent functional group tolerance and bench stability, its severe toxicity profile and the difficulty of purging tin byproducts present massive hurdles for clinical-stage manufacturing.

This guide objectively compares the toxicity, regulatory constraints, and synthetic performance of Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane against its greener alternative: in situ generated dihydropyranylzinc reagents utilized in the Negishi coupling[2][3].

Mechanistic Toxicity Profile: Organotin vs. Organozinc

The fundamental difference in the safety profiles of these two reagent classes stems from their distinct biological metabolism and physical properties.

Organotin Toxicity (Tributylstannyl Moiety) Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane is classified as a severe health hazard, carrying GHS hazard codes for acute oral toxicity (H301), reproductive toxicity (H360FD), and specific target organ toxicity (H372)[4]. The toxicity is driven by the highly lipophilic nature of the tributyltin group. This lipophilicity allows the compound to easily permeate cellular membranes and the blood-brain barrier[5]. Once intracellular, organotins disrupt mitochondrial oxidative phosphorylation, leading to severe neurotoxicity (such as status spongiosus) and immunotoxicity[5][6].

Organozinc Safety (Zincate Moiety) In stark contrast, zinc is an essential trace element. Organozinc reagents are highly polar and moisture-sensitive. If accidentally ingested or exposed to biological fluids, they rapidly hydrolyze into inorganic zinc salts. These salts are safely managed by the body's homeostatic mechanisms—primarily regulated by metallothionein proteins—and are efficiently excreted without bioaccumulating.

Toxicity_Pathways Organotin Tributyltin Reagent (Highly Lipophilic) Membrane Crosses Blood-Brain Barrier & Cell Membranes Organotin->Membrane High Permeability Organozinc Organozinc Reagent (Polar / Labile) Hydrolysis Rapid in vivo Hydrolysis to Zn2+ Ions Organozinc->Hydrolysis Aqueous Environment ToxEffect Mitochondrial Disruption (Neuro/Immunotoxicity) Membrane->ToxEffect Bioaccumulation Excretion Regulated by Metallothioneins (Safe Excretion) Hydrolysis->Excretion Homeostasis

Biological pathways contrasting the bioaccumulation of lipophilic organotins versus zinc metabolism.

Regulatory Thresholds (ICH Q3D)

Under the ICH Q3D guidelines for elemental impurities, inorganic tin is listed as a Class 3 element, meaning it has relatively low oral toxicity and does not require risk assessment unless intentionally added[7][8]. However, organotins are explicitly excluded from this lenient classification due to their severe toxicity [8][9]. The European Food Safety Authority (EFSA) enforces a strict Tolerable Daily Intake (TDI) of just 25 µg/kg for organotins[10]. Conversely, zinc falls into the "Other" category of elements with low inherent toxicity, for which no strict Permitted Daily Exposure (PDE) is established[7].

Quantitative Comparison

The following tables summarize the critical differences in toxicity and synthetic performance between the two reagent classes.

Table 1: Toxicity and Regulatory Thresholds
PropertyTributyl(5,6-dihydro-4H-pyran-2-yl)stannaneDihydropyranylzinc Chloride
ICH Q3D Classification Excluded from Class 3 (High Toxicity)[8]"Other" (Low inherent toxicity)[7]
Primary Toxicity Mechanism Mitochondrial disruption, neurotoxicity[5]Minimal (Essential trace element)
Lipophilicity High (Bioaccumulative)Low (Rapidly hydrolyzes)
Permitted Daily Exposure < 25 µg/kg (EFSA TDI for organotins)[10]No strict PDE (High tolerance)[7]
GHS Hazard Codes H301, H372, H410, H360FD[4]Irritant (primarily from solvent/halide)
Table 2: Cross-Coupling Performance Metrics
MetricStille Coupling (Organotin)Negishi Coupling (Organozinc)
Reagent Stability High (Bench-stable liquid)[1]Low (Must be generated in situ)[3]
Transmetalation Rate Slow (Requires thermal activation)Fast (Proceeds at room temperature)[3]
Functional Group Tolerance Excellent (Neutral conditions)Good to Moderate (Sensitive to acidic protons)
Purification Difficulty High (Bu3Sn byproducts streak on silica)[10]Low (Aqueous wash removes Zn salts)

Experimental Workflows & Self-Validating Protocols

The choice of reagent dictates the downstream purification strategy. Organotin byproducts (e.g., tributyltin halides) are notoriously difficult to separate from the desired product via standard silica gel chromatography because of their similar non-polar retention factors[10]. Organozinc byproducts, however, are highly water-soluble and can be removed via a simple aqueous quench.

Protocol A: Stille Coupling with KF Sequestration (Organotin)

Causality: Because the C-Sn bond is relatively non-polar, transmetalation to the Pd(II) intermediate is the rate-limiting step, requiring elevated temperatures. To address the purification issue, aqueous Potassium Fluoride (KF) is used to convert soluble tributyltin halides into insoluble polymeric tributyltin fluoride (Bu3SnF)[10].

  • Reaction Setup: In a Schlenk flask, combine the aryl halide (1.0 equiv), Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane (1.2 equiv), and Pd(PPh3)4 (5 mol%) in degassed toluene.

  • Thermal Activation: Heat the mixture to 80°C for 12 hours to drive the slow transmetalation step.

  • Quench & Sequestration: Cool the reaction to room temperature. Add an equal volume of 10% aqueous KF solution and stir vigorously for 1-2 hours.

    • Self-Validation: The appearance of a dense, white precipitate confirms the successful conversion of soluble Bu3SnX to the insoluble Bu3SnF polymer.

  • Filtration: Filter the biphasic mixture through a pad of Celite to remove the toxic tin precipitate.

  • Purification: Separate the organic layer, concentrate under reduced pressure, and purify via silica gel chromatography.

Protocol B: Negishi Coupling via In Situ Zincation (Organozinc)

Causality: Zinc's empty p-orbitals and the highly polarized C-Zn bond facilitate extremely rapid transmetalation to the palladium center. This allows the cross-coupling to proceed at room temperature, preserving thermally sensitive functional groups[3].

  • Lithiation: Dissolve 3,4-dihydro-2H-pyran (1.2 equiv) in anhydrous THF at -78°C. Add t-BuLi (1.2 equiv) dropwise and stir for 1 hour to generate the alkenyllithium intermediate.

  • Zincation: Add a solution of anhydrous ZnCl2 (1.2 equiv) in THF. Warm the mixture to 0°C over 30 minutes.

    • Causality: The highly reactive, strongly basic alkenyllithium transmetalates to zinc, forming a milder, highly selective nucleophile that will not degrade the Pd catalyst or attack sensitive functional groups on the electrophile.

  • Coupling: Add the aryl halide (1.0 equiv) and Pd(PPh3)4 (5 mol%). Stir at room temperature for 2 hours.

  • Quench: Add saturated aqueous NH4Cl.

    • Self-Validation: The rapid dissolution of zinc salts into the aqueous phase and the clear separation of the organic layer confirm that the metal contaminants have been successfully partitioned away from the product.

  • Purification: Extract with diethyl ether, dry over MgSO4, concentrate, and pass through a short silica plug.

Coupling_Workflow Reactant Dihydropyran Functionalization Stille Stille Reaction (Tributylstannane) Reactant->Stille Negishi Negishi Reaction (Organozinc) Reactant->Negishi PdCatS Pd Catalysis (Heat) Slow Transmetalation Stille->PdCatS PdCatN Pd Catalysis (RT) Fast Transmetalation Negishi->PdCatN WorkupS KF Addition Precipitate Bu3SnF PdCatS->WorkupS WorkupN Aqueous Quench Remove Zn Salts PdCatN->WorkupN Product Purified C-Aryl Glycal WorkupS->Product Filtration & Column WorkupN->Product Extraction & Column

Experimental workflow comparing Stille and Negishi cross-coupling purification requirements.

Conclusion & Strategic Recommendations

While Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane offers the convenience of a bench-stable reagent with broad functional group tolerance[1], its utility in modern pharmaceutical development is severely bottlenecked by its toxicity. The lipophilic nature of organotins leads to bioaccumulation and severe neurotoxic effects[5], resulting in stringent regulatory limits that complicate process chemistry and scale-up[8][10].

For drug development professionals, transitioning to the Negishi coupling utilizing dihydropyranylzinc reagents is highly recommended. Although the organozinc species must be generated in situ[3], the benefits of room-temperature transmetalation, elimination of toxic metal byproducts, and simplified aqueous purification vastly outweigh the initial setup complexity.

References

  • Benchchem. "Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane | 109669-45-6". Benchchem. 1

  • Alfa Chemistry. "ICH Q3D - Requirements for Elemental Impurities in Pharmaceuticals". Alfa Chemistry. 7

  • European Medicines Agency (EMA). "ICH guideline Q3D (R1) on elemental impurities". Europa.eu. 8

  • Sigma-Aldrich. "Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane 109669-45-6". MilliporeSigma. 4

  • National Institutes of Health (NIH). "Direct catalytic cross-coupling of alkenyllithium compounds". PMC. 2

  • ACS Publications. "Direct Enol Ether Metalation–Negishi Coupling Strategy To Prepare α-Heteroaryl Enol Ethers". Organic Letters.3

  • National Institutes of Health (NIH). "Toxicity and health effects of selected organotin compounds: a review". PubMed. 5

  • ACS Publications. "Methodologies Limiting or Avoiding Contamination by Organotin Residues in Organic Synthesis". Chemical Reviews. 10

Sources

Validation

Mass spectrometry fragmentation patterns of Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane

Analytical Mastery: Mass Spectrometry Fragmentation of Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane vs. Cross-Coupling Alternatives Executive Summary In the realm of complex natural product synthesis and targeted drug dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Mastery: Mass Spectrometry Fragmentation of Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane vs. Cross-Coupling Alternatives

Executive Summary

In the realm of complex natural product synthesis and targeted drug development, the 5,6-dihydro-4H-pyran-2-yl moiety is a highly valued structural motif. To install this ring, chemists routinely rely on Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane during palladium-catalyzed Stille cross-coupling reactions—a methodology famously utilized in the total synthesis of marine polyethers like gambieric acid A [3]. However, the high lipophilicity and inherent toxicity of organotin reagents demand rigorous analytical monitoring to track reaction progress and ensure the complete clearance of tin byproducts in final pharmaceutical active ingredients (APIs).

This guide provides an in-depth comparative analysis of the mass spectrometry (MS) fragmentation patterns of Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane against its common synthetic alternatives, equipping analytical scientists with the mechanistic insights needed to optimize detection workflows.

Part 1: Mechanistic Causality in Organotin Mass Spectrometry

Understanding the MS behavior of organotins requires looking beyond simple molecular weight. The Sn–C bond is highly polarizable and relatively weak compared to C–C bonds. In both Electron Ionization (EI) and Electrospray Ionization (ESI), the intact molecular ion ( [M]+∙ or [M+H]+ ) of tributylstannanes is highly transient.

As documented in foundational organotin mass spectrometry studies [1], the ionization process invariably triggers the rapid cleavage of the most labile bond. For Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane, this manifests as the immediate α -cleavage of a butyl radical, yielding a highly stable, even-electron [M−Bu]+ cation at m/z 317.

Subsequent fragmentation in the collision cell is driven by β -hydride elimination . The empty p-orbital on the tin center facilitates the transfer of a β -hydrogen from an adjacent butyl chain, expelling neutral butene ( C4​H8​ , -56 Da) and leaving behind a Sn–H bond. This sequential loss (-56 Da, -56 Da) is the definitive structural fingerprint of a tributyltin species [4].

Part 2: Comparative Fragmentation Profiles

When optimizing a synthetic route, analytical chemists must weigh the MS detectability and carryover risks of the chosen reagents. Below is an objective comparison of the target stannane against its primary alternatives: the less sterically hindered Trimethyl-stannane, and the Suzuki-Miyaura counterpart, DHP-Bpin.

Quantitative Data Summary
FeatureTributyl(5,6-dihydro-4H-pyran-2-yl)stannaneTrimethyl(5,6-dihydro-4H-pyran-2-yl)stannaneDHP-Bpin (Boronic Ester Alternative)
Chemical Formula C17​H34​OSn C8​H16​OSn C11​H19​BO3​
Monoisotopic Mass 374.16 Da ( 120Sn )248.02 Da ( 120Sn )210.14 Da ( 11B )
Isotopic Signature Broad 10-peak cluster (Sn)Broad 10-peak cluster (Sn)1:4 doublet ( 10B/11B )
Primary Ionization [M−Bu]+ (m/z 317) [M−Me]+ (m/z 233) [M+H]+ (m/z 211)
Dominant Neutral Loss Butene (-56 Da)Methane (-16 Da)Pinacol (-84 Da)
System Carryover Risk Severe (Highly Lipophilic)ModerateMinimal
  • Alternative 1: Trimethyl(5,6-dihydro-4H-pyran-2-yl)stannane

    • Verdict: Offers a distinct MS profile dominated by the loss of methyl radicals (-15 Da). Because it lacks the long alkyl chains required for β -hydride elimination, it does not lose alkenes. It is easier to purge from LC-MS systems due to lower lipophilicity, but its higher volatility and acute toxicity make it less favorable for scale-up.

  • Alternative 2: DHP-Bpin

    • Verdict: Boronic esters ionize cleanly in ESI+ to form [M+H]+ at m/z 211. Fragmentation is characterized by the loss of the pinacol ligand (-84 Da). It is the safest and most environmentally benign option, though boronic esters of enol ethers can suffer from protodeboronation on-column, requiring careful pH control in the mobile phase.

Part 3: Self-Validating LC-MS/MS Protocol for Organometallic Intermediates

To ensure absolute data integrity when tracking Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane [2], the following protocol incorporates internal logic gates to prevent false positives caused by isobaric matrix interference.

Phase 1: System Passivation & Preparation

  • Causality: Organotins adhere strongly to active sites in stainless steel tubing, causing severe MS carryover that ruins quantitative accuracy.

  • Action: Passivate the LC system by flushing with 0.1% Phosphoric acid in Methanol for 30 minutes, followed by equilibration with the standard mobile phase (0.1% Formic Acid in Water/Acetonitrile).

Phase 2: Chromatographic Separation

  • Column: C18 (100 x 2.1 mm, 1.7 µm).

  • Gradient: 5% to 95% Acetonitrile over 5 minutes.

  • Flow Rate: 0.4 mL/min.

Phase 3: MS/MS Acquisition (ESI+)

  • Source Parameters: Capillary Voltage 3.0 kV, Desolvation Temp 400°C.

  • Cone Voltage Ramping: Set a low cone voltage (15V) to attempt observation of the highly transient [M+H]+ pseudo-molecular ion (m/z 375), and a high cone voltage (40V) to deliberately induce in-source fragmentation to the base [M−Bu]+ ion (m/z 317).

  • Collision Energy (CE): Ramp from 15 eV to 35 eV to capture the sequential butene losses.

Phase 4: The Validation Gate (Data Processing)

  • Self-Validating Logic: Do not rely solely on m/z values. A peak is only validated as the target stannane if it passes the Isotope Cluster Test : The software must confirm the presence of the m/z 315, 317, and 319 peaks in a relative abundance ratio of approximately 24 : 8 : 32 (corresponding to 118Sn , 119Sn , and 120Sn ). If this pattern is absent, the peak is automatically rejected as background noise.

Part 4: Fragmentation Pathway Visualization

MS_Fragmentation M_ion Molecular Ion [M]⁺• m/z 374 M_minus_Bu [M - Bu]⁺ m/z 317 M_ion->M_minus_Bu - C4H9• (Butyl Radical) α-cleavage Bu3Sn [Bu3Sn]⁺ m/z 291 M_ion->Bu3Sn - C5H7O• (Pyran Radical) Ring Loss M_minus_Bu_butene1 [M - Bu - C4H8]⁺ m/z 261 M_minus_Bu->M_minus_Bu_butene1 - C4H8 (Butene) β-hydride elimination M_minus_Bu_butene2 [M - Bu - 2C4H8]⁺ m/z 205 M_minus_Bu_butene1->M_minus_Bu_butene2 - C4H8 (Butene) β-hydride elimination Bu2SnH [Bu2SnH]⁺ m/z 235 Bu3Sn->Bu2SnH - C4H8 (Butene) β-hydride elimination

Figure 1: Dominant MS fragmentation pathways of Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane.

References

  • Structural Analysis of Ionic Organotin(IV) Compounds Using Electrospray Tandem Mass Spectrometry. PubMed / Analytical Chemistry. [Link]

  • Towards the total synthesis of gambieric acid A. University of Glasgow Theses. [Link]

  • Fragmentation (mass spectrometry). Wikipedia. [Link]

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane

In the pursuit of scientific advancement, the responsible management of chemical reagents is a non-negotiable cornerstone of laboratory practice. Organotin compounds, such as Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane,...

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Author: BenchChem Technical Support Team. Date: April 2026

In the pursuit of scientific advancement, the responsible management of chemical reagents is a non-negotiable cornerstone of laboratory practice. Organotin compounds, such as Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane, are powerful synthetic tools, yet they command our utmost respect due to their significant toxicological and environmental profiles. This guide provides a comprehensive, step-by-step framework for the proper handling and disposal of Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane, ensuring the safety of laboratory personnel and the preservation of our environment. Our protocol is built on a foundation of established safety procedures and regulatory compliance, designed to empower researchers with the knowledge to manage these materials confidently and responsibly.

The Critical Context: Understanding Organotin Hazards

Tributyltin (TBT) compounds, the class to which Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane belongs, are recognized for their potent biological effects.[1][2][3] This bioactivity, while synthetically useful, is also the source of their hazard. TBTs are known endocrine disruptors and are highly toxic to many aquatic organisms, even at very low concentrations.[1][2][4] Their persistence in the environment means that improper disposal can lead to long-term ecological damage.[4] Human exposure to tributyltin compounds can cause skin and eye irritation, and they are considered moderately to highly toxic, potentially affecting the immune system.[1][2][5][6] Therefore, the following disposal procedures are not merely recommendations but are essential for regulatory compliance and ethical scientific conduct.

The Disposal Workflow: From Benchtop to Final Disposition

The cardinal rule for disposing of Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane is that it must never enter the sanitary sewer system or be mixed with general laboratory waste. A dedicated and meticulously managed waste stream is imperative.

Immediate Handling and Waste Segregation
  • Personal Protective Equipment (PPE): All manipulations involving Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane and its associated waste must be conducted within a certified chemical fume hood. The mandatory PPE includes:

    • Double-layered nitrile or neoprene gloves.

    • Chemical splash goggles and a full-face shield.[7]

    • A flame-resistant laboratory coat.

  • Waste Containers: All materials contaminated with Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane, including residual reagent, contaminated solvents, pipette tips, gloves, and other consumables, must be collected in a dedicated hazardous waste container.[7][8] This container must be made of a compatible material, be kept securely sealed when not in use, and be clearly labeled "Hazardous Waste: Organotin Compounds".[7][9]

  • Aqueous vs. Organic Waste: It is crucial to maintain separate, clearly labeled waste streams for aqueous and organic waste contaminated with the stannane. This segregation prevents potentially hazardous reactions and simplifies the final disposal process for your institution's environmental health and safety (EHS) office.

Decontamination of Laboratory Glassware

Standard washing with soap and water is insufficient to remove or neutralize the hazards of organotin compounds from glassware. A chemical decontamination step is required.

Protocol for Glassware Decontamination:

  • Initial Solvent Rinse: After transferring the bulk of the organotin residue into the appropriate hazardous waste container, rinse the glassware with a small amount of an organic solvent like acetone or ethanol.[10] This rinse solvent is now considered hazardous and must be disposed of in the designated organotin waste container.[11]

  • Chemical Quenching/Degradation: Several methods can be effective for degrading the residual organotin. One common and effective method involves oxidation.[11]

    • Carefully fill the glassware with a 10% aqueous solution of sodium hypochlorite (household bleach) and allow it to soak for at least 24 hours in a chemical fume hood.[11][12][13] This process oxidizes the tributyltin species to less toxic tin oxides.[11]

    • Alternatively, soaking in a 20% nitric acid bath overnight is also an effective decontamination method.[11]

  • Final Cleaning: After the 24-hour decontamination period, the bleach or acid solution should be decanted into a designated hazardous waste container.[7] The glassware can then be washed thoroughly with laboratory detergent and water.

Bulk Waste Management and Disposal

Bulk quantities of unused Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane or concentrated reaction waste must be managed as follows:

  • Containment and Labeling: Collect the waste in a sealable, compatible container. Ensure the container is labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Toxic," "Marine Pollutant").

  • Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials, until it is collected by your institution's EHS personnel.

  • Professional Disposal: The final disposal of organotin waste must be conducted by a licensed hazardous waste management company.[14] These professionals will typically use high-temperature incineration or other approved methods to destroy the compound safely.[6][14]

Disposal and Decontamination Workflow

DisposalWorkflow cluster_0 At the Bench: Waste Generation cluster_1 Glassware Decontamination cluster_2 Final Disposition A Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane (Neat or in solution) C Segregate into Dedicated ORGANOTIN WASTE CONTAINER A->C B Contaminated Consumables (Gloves, Pipettes, etc.) B->C I Sealed & Labeled Organotin Waste Container C->I D Contaminated Glassware E 1. Initial Rinse with Solvent (Rinseate to Organotin Waste) D->E F 2. Soak 24h in Bleach or 20% Nitric Acid E->F G 3. Decant Decon. Solution into Hazardous Waste F->G H 4. Standard Detergent Wash G->H J Store in Satellite Accumulation Area I->J K Collection by EHS J->K L Disposal by Licensed Hazardous Waste Vendor K->L

Caption: A step-by-step workflow for the safe handling and disposal of Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane waste.

Summary of Disposal Procedures

Waste Type Immediate Action Decontamination/Quenching Final Disposal
Contaminated Solvents & Reagents Collect in a sealed, labeled "Hazardous Waste: Organotin Compounds" container.N/ACollection by EHS for professional disposal.
Contaminated Solid Waste (Gloves, etc.) Place in the dedicated organotin solid waste container.N/ACollection by EHS for professional disposal.
Contaminated Glassware Rinse with a minimal amount of solvent (dispose of rinseate as organotin waste).Soak for 24 hours in 10% bleach or 20% nitric acid.[11][13]After decontamination, wash with standard laboratory detergent.
Empty Reagent Bottles Rinse three times with a suitable solvent; collect all rinsate as hazardous waste.N/AOnce triple-rinsed, the container may be managed as non-hazardous glass waste (consult local EHS policy).

A Culture of Safety

The responsible disposal of hazardous reagents like Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane is a direct reflection of a laboratory's commitment to safety and environmental stewardship. By adhering to these protocols, you not only ensure regulatory compliance but also actively participate in protecting yourself, your colleagues, and the wider ecosystem. Always consult your institution's specific Environmental Health and Safety guidelines, as they represent the definitive standard for your workplace.

References

  • Organo-tin compounds. (2022, June 30). Australian Government Department of Climate Change, Energy, the Environment and Water. [Link]

  • Investigating the Environmental Impact of Organotins. (2022, November 7). LCGC International. [Link]

  • Fent, K. (1996). Ecotoxicology of organotin compounds. Critical Reviews in Toxicology, 26(1), 1-117. [Link]

  • Reisi, M. R., Misran, M., & Chuah, C. H. (2006). Organotin Compounds and Environment. Caspian Journal of Environmental Sciences, 4(2), 148-152. [Link]

  • Organotin compounds – incl. butyltins (TBT) and octyltins. (2003, September 15). WWF. [Link]

  • How should I manage glassware that came in contact with organotin compounds? (2017, September 1). Reddit. [Link]

  • Tributyltin compounds, Tributyltins. (2026, March 13). Lanxess. [Link]

  • How do you get rid of organotin waste (excess reagents, side products, etc.) in reactions with tributyltin derivatives? (2013, November 24). ResearchGate. [Link]

  • SAFETY DATA SHEET - 3,4-Dihydro-2H-pyran. (2010, November 10). Thermo Fisher Scientific. [Link]

  • Procedure for disposing of hazardous waste. (n.d.). Massachusetts Institute of Technology. [Link]

  • Toxic metals and organometallic compounds in the terrestrial environment. (n.d.). NIB. [Link]

  • An efficient method for removing organotin impurities. (2020, September 14). SHANDONG LOOK CHEMICAL. [Link]

  • How toxic organotin compounds really are? (2023, March 7). Reddit. [Link]

  • How to Store and Dispose of Extremely Hazardous Chemical Waste. (2024, March 3). UC San Diego. [Link]

  • 1.5: Cleaning glassware. (2025, August 20). Chemistry LibreTexts. [Link]

  • Protocol for quenching reactive chemicals. (n.d.). EPFL. [Link]

  • Chemical Waste Disposal Guidelines: Rules You Must Follow! (2024, April 3). GreenTec Energy. [Link]

  • Treatment and disposal of chemical wastes in daily laboratory work. (n.d.). [Link]

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Handling

Personal protective equipment for handling Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane

Comprehensive Safety & Operational Guide: Handling Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane (CAS: 109669-45-6) is a highly versatile organotin liquid reagent, predominantly...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety & Operational Guide: Handling Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane

Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane (CAS: 109669-45-6) is a highly versatile organotin liquid reagent, predominantly utilized in Stille cross-coupling reactions[1]. While its dihydropyran moiety offers unique regioselectivity for advanced synthetic and biomedical applications[1][2], the tributylstannyl group imparts severe toxicity and environmental hazards. This guide provides researchers and drug development professionals with field-proven, self-validating protocols for the safe handling, transfer, and disposal of this reagent.

Mechanistic Hazard Assessment & Quantitative Data

To handle organotins safely, one must understand their toxicokinetics. Tributyltin compounds are highly lipophilic, allowing them to rapidly penetrate the stratum corneum (skin) and cellular membranes[3][4]. Once systemic, they can disrupt mitochondrial oxidative phosphorylation and induce central nervous system (CNS) and immune system toxicity[4].

Because of these properties, Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane is classified under severe hazard codes, including H301 (Toxic if swallowed), H312 (Harmful in contact with skin), H360FD (May damage fertility; May damage the unborn child), and H372 (Causes damage to organs through prolonged or repeated exposure).

Table 1: Quantitative Physical & Occupational Exposure Metrics

Metric Value Reference
Molecular Weight 373.16 g/mol
Density (at 25°C) 1.119 g/mL [1]
OSHA PEL (TWA, as Sn) 0.1 mg/m³ [5]
NIOSH REL (TWA, as Sn) 0.1 mg/m³ [5]

| ACGIH STEL (as Sn) | 0.2 mg/m³ |[5] |

Mandatory Personal Protective Equipment (PPE) Matrix

Because of the rapid dermal absorption and severe ocular hazards associated with liquid stannanes, standard laboratory attire is insufficient. A comprehensive PPE strategy is essential to prevent exposure[5].

PPE CategoryRequired EquipmentMechanistic Rationale (The "Why")
Hand Protection Double-gloving: Inner Nitrile + Outer Neoprene.Organotins readily permeate standard latex and thin nitrile. Neoprene provides superior chemical resistance against non-polar organometallics[5].
Eye & Face Chemical splash goggles AND a minimum 8-inch face shield.Protects against micro-splashes during pressurized syringe transfers. Stannanes cause severe, irreversible eye irritation[5].
Body Protection Flame-retardant (FR) lab coat + Impermeable chemical apron.Prevents systemic dermal absorption in the event of a major spill. Contaminated clothing must be immediately removed and disposed of or thoroughly cleaned[3].
Respiratory Conduct all work in a certified chemical fume hood.Maintains ambient exposure below the 0.1 mg/m³ PEL[5]. If handled outside a hood (e.g., spill cleanup), a NIOSH-approved half-mask with Organic Vapor (OV) cartridges is required[6].

Operational Workflow: Air-Free Syringe Transfer

Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane is an air- and moisture-sensitive liquid[4][6]. It must be handled using rigorous air-free Schlenk techniques to prevent degradation and minimize the risk of exposure to the operator[4].

Step-by-Step Transfer Protocol:

  • Environmental Preparation: Clear the fume hood of clutter and establish a designated, clearly marked organotin handling area[5][6]. Ensure all receiving glassware is flame-dried and cooled under an inert atmosphere (nitrogen or argon)[4].

  • Syringe Purging: Equip a clean, gas-tight syringe with a long, flexible needle. Flush the syringe with inert gas at least three times to remove ambient oxygen[6].

  • Bottle Pressurization: Insert a secondary needle connected to an inert gas line through the septum of the reagent's Sure/Seal™ bottle to create positive pressure[4][6].

  • Withdrawal: Insert the gas-tight syringe needle through the septum into the liquid. Slowly withdraw the required volume, avoiding bubble formation[6].

  • Transfer & Immediate Cleaning: Transfer the reagent to the reaction flask. Immediately flush the contaminated needle and syringe with a non-polar solvent (e.g., hexanes or toluene) directly into a dedicated organotin waste container[4].

Post-Reaction Decontamination & Disposal

Proper decontamination is critical to prevent chronic laboratory contamination. Never wash organotin-contaminated glassware directly in standard sinks.

The Bleach Oxidation Methodology:

  • Submersion: Submerge all contaminated glassware, syringes, and stir bars in a freshly prepared 10% sodium hypochlorite (bleach) solution[5].

  • Oxidation (12-24 hours): Allow the equipment to soak overnight. Causality: The strong oxidizing environment of the bleach converts the highly toxic, lipophilic Sn(IV) alkyl species into insoluble, significantly less harmful inorganic tin oxides (e.g., SnO2)[5].

  • Rinsing: After oxidation, wash the glassware with soap and water, followed by a final rinse with acetone or toluene[5].

  • Waste Segregation: Collect all washings, gloves, and absorbent pads as hazardous heavy metal/halogenated organic waste. Never mix organotin waste with general waste streams[6].

Emergency Spill & First Aid Response

  • Spill Protocol: Evacuate non-essential personnel and restrict access. Don full PPE (including respiratory protection). Cover the spill with an inert absorbent. Sweep up the absorbed material and place it in a sealed, labeled hazardous waste container[6][7].

  • Skin Contact: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of soap and water for a minimum of 15 minutes[3][6]. Seek immediate medical attention, as systemic absorption can occur rapidly[6].

  • Eye Contact: Flush eyes with water for at least 15 minutes, lifting eyelids occasionally. Immediate medical intervention is required[6][7].

Workflow Visualization

The following diagram illustrates the self-validating safety loop required when handling and decontaminating tributylstannane reagents.

G A 1. Preparation Fume Hood & Inert Atm B 2. PPE Donning Double Neoprene Gloves, Face Shield A->B C 3. Syringe Transfer Schlenk Technique B->C D 4. Reaction Execution e.g., Stille Cross-Coupling C->D E 5. Decontamination Bleach Soak (Oxidizes Sn) D->E F 6. Waste Disposal Heavy Metal Organic Waste E->F

Figure 1: Operational and decontamination workflow for handling tributylstannane derivatives.

References

  • Benchchem. "safety and handling precautions for organotin compounds." 6

  • Benchchem. "Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane | 109669-45-6." 1

  • Benchchem. "An In-depth Technical Guide to the Safety and Handling of Organotin Compounds." 5

  • MilliporeSigma. "Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane 109669-45-6." Link

  • CDC Stacks. "ORGANOTIN COMPOUNDS." 3

  • Del Valle Lab. "Standard Operating Procedures - Organotin reagents." 4

  • FUJIFILM Wako Chemicals. "SAFETY DATA SHEET." 7

  • ACS Publications. "Synthesis of C3-Substituted N1-tert-Butyl 1,2,4-Triazinium Salts via the Liebeskind–Srogl Reaction." 2

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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Reactant of Route 1
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Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane
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